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Core Science & Biosynthesis

Foundational

5-Ethyl-2-oxopiperidine-3-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 5-Ethyl-2-oxopiperidine-3-carboxylic acid Authored by: A Senior Application Scientist Introduction: The Enduring Significance of the Piperidine Scaffold The piperidine ring system is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Ethyl-2-oxopiperidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle provides a versatile and conformationally flexible framework that is chemically robust.[1] Strategic functionalization of the piperidine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after motif in drug discovery.[1] 5-Ethyl-2-oxopiperidine-3-carboxylic acid is a fascinating, albeit lesser-studied, member of this extensive family. Its combination of a lactam, a carboxylic acid, and a chiral center presents a unique chemical architecture with significant potential for the synthesis of novel bioactive molecules. This guide aims to provide a comprehensive technical overview of its physical and chemical properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals.

Molecular Structure and Stereochemistry

5-Ethyl-2-oxopiperidine-3-carboxylic acid possesses a piperidin-2-one (δ-valerolactam) core.[2] The structure is characterized by an ethyl group at the C5 position and a carboxylic acid moiety at the C3 position. The presence of two stereocenters at C3 and C5 implies the existence of four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The specific stereochemistry will significantly influence its biological activity and interaction with chiral environments such as enzymes and receptors.

Caption: Molecular structure of 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Physicochemical Properties

Due to the limited availability of experimental data for 5-Ethyl-2-oxopiperidine-3-carboxylic acid, the following properties are estimated based on structurally related compounds and general chemical principles.

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₈H₁₃NO₃-
Molecular Weight 171.19 g/mol -
Appearance White to off-white solidGeneral appearance of similar cyclic amides.
Melting Point 120-140 °CBased on the melting point of 2-oxopiperidine-3-carboxylic acid and considering the effect of the ethyl group.
Boiling Point > 300 °C (decomposes)High boiling point expected due to hydrogen bonding and polarity.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar solvents.The presence of a carboxylic acid and a lactam suggests good solubility in polar solvents. Lactams generally exhibit good aqueous solubility.[3]
pKa (Carboxylic Acid) ~4.0 - 5.0Similar to other aliphatic carboxylic acids. The electron-withdrawing effect of the lactam carbonyl may slightly increase acidity.
pKa (Lactam N-H) ~17-18The acidity of the N-H proton of the lactam is low.

Synthesis and Purification

A plausible synthetic route to 5-Ethyl-2-oxopiperidine-3-carboxylic acid involves a multi-step sequence starting from readily available precursors. The following proposed synthesis utilizes a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.

A Diethyl Malonate C Michael Adduct A->C Base (e.g., NaOEt) B Ethyl Crotonate B->C D Dieckmann Condensation Product C->D Strong Base (e.g., NaH) E Hydrolysis & Decarboxylation Product D->E Acidic or Basic Hydrolysis F 5-Ethyl-2-oxopiperidine-3-carboxylic acid E->F Final Product

Caption: Proposed synthetic workflow for 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Michael Addition

  • Rationale: This step creates the carbon skeleton required for the subsequent cyclization.

  • Procedure:

    • To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add ethyl crotonate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Dieckmann Condensation

  • Rationale: This intramolecular condensation forms the piperidone ring.

  • Procedure:

    • To a suspension of sodium hydride (1.1 eq) in anhydrous toluene, add the crude Michael adduct (1.0 eq) dropwise at 0 °C.

    • Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

    • Cool the mixture to 0 °C and quench carefully with water.

    • Separate the aqueous layer and wash the organic layer with brine.

    • Acidify the aqueous layer with dilute hydrochloric acid and extract with ethyl acetate.

    • Dry the combined organic extracts and concentrate to yield the crude Dieckmann condensation product.

Step 3: Hydrolysis and Decarboxylation

  • Rationale: This final step removes the ester group and generates the target carboxylic acid.

  • Procedure:

    • Reflux the crude Dieckmann product in a 6M aqueous hydrochloric acid solution for 8-12 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Spectroscopic and Analytical Characterization

The structural elucidation of 5-Ethyl-2-oxopiperidine-3-carboxylic acid would rely on a combination of spectroscopic techniques.

  • ¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, complex multiplets for the piperidine ring protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Characteristic peaks would be observed for the lactam carbonyl carbon (~170-175 ppm), the carboxylic acid carbonyl carbon (~175-180 ppm), the carbons of the piperidine ring, and the carbons of the ethyl group.

  • FT-IR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch for the lactam amide (~1650-1680 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would confirm the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of 5-Ethyl-2-oxopiperidine-3-carboxylic acid is governed by its two primary functional groups: the lactam and the carboxylic acid.

  • Lactam Reactivity: The lactam is a cyclic amide and can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. The nitrogen atom can also be alkylated or acylated.[2]

  • Carboxylic Acid Reactivity: The carboxylic acid can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation.

A 5-Ethyl-2-oxopiperidine-3-carboxylic acid B Ester Derivative A->B Alcohol, Acid Catalyst C Amide Derivative A->C Amine, Coupling Agent D N-Alkylated/Acylated Product A->D Alkyl/Acyl Halide, Base E Ring-Opened Amino Acid A->E H₃O⁺ or OH⁻, Heat

Caption: Key reactivity pathways of 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

The compound is expected to be stable under normal storage conditions, but prolonged exposure to strong acids or bases could lead to degradation via lactam hydrolysis.

Potential Applications in Research and Drug Development

While specific biological activities for 5-Ethyl-2-oxopiperidine-3-carboxylic acid have not been extensively reported, its structural motifs are present in numerous biologically active molecules.[1]

  • Synthetic Intermediate: This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including novel alkaloids and pharmaceutical agents. The presence of multiple functional groups allows for diverse chemical transformations.

  • Scaffold for Drug Discovery: The piperidone core is a well-established pharmacophore.[1] Derivatives of 5-Ethyl-2-oxopiperidine-3-carboxylic acid could be synthesized and screened for a wide range of biological activities, including but not limited to CNS disorders, infectious diseases, and oncology. The carboxylic acid moiety provides a handle for the attachment of various pharmacophoric groups to explore structure-activity relationships.

Conclusion

5-Ethyl-2-oxopiperidine-3-carboxylic acid represents a promising yet underexplored molecule within the vast landscape of piperidine chemistry. Its unique combination of functional groups and stereochemical complexity makes it an attractive target for both synthetic and medicinal chemists. This technical guide provides a foundational understanding of its properties, a strategic approach to its synthesis, and an outlook on its potential applications. Further research into this and related compounds is warranted to fully unlock their potential in the development of novel chemical entities for various scientific and therapeutic purposes.

References

  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. PMC. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

Sources

Exploratory

The Enigmatic Mechanism of Action of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 2-oxopiperidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Within this class, 5-Ethyl-2-oxopiperidine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-oxopiperidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Within this class, 5-Ethyl-2-oxopiperidine-3-carboxylic acid derivatives represent a promising but mechanistically underexplored subclass. This in-depth technical guide synthesizes the current, albeit limited, understanding of their mechanism of action. By examining structurally related compounds and leveraging computational predictions, we explore plausible molecular targets and signaling pathways. This guide provides a framework for researchers, scientists, and drug development professionals to design and execute experimental strategies aimed at elucidating the precise molecular mechanisms of this intriguing compound class, thereby unlocking their full therapeutic potential. We will delve into potential enzyme inhibition, receptor modulation, and the critical experimental workflows required to validate these hypotheses.

Introduction: The 2-Oxopiperidine Core - A Scaffold of Therapeutic Promise

The piperidine ring is a ubiquitous feature in a multitude of clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] The incorporation of a 2-oxo group and a 3-carboxylic acid moiety introduces key hydrogen bonding and ionic interaction capabilities, further enhancing its potential as a pharmacophore.

While the broader class of 2-oxopiperidine derivatives has been investigated for various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities, the specific contributions of a 5-ethyl substitution remain largely uncharacterized in the public domain. This guide will, therefore, focus on postulating and substantiating potential mechanisms of action for 5-Ethyl-2-oxopiperidine-3-carboxylic acid derivatives by drawing parallels with analogous structures and outlining a clear path for experimental validation.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Given the absence of direct mechanistic studies on 5-Ethyl-2-oxopiperidine-3-carboxylic acid derivatives, we will explore several plausible mechanisms of action based on the known pharmacology of the 2-oxopiperidine and piperidine-3-carboxylic acid scaffolds. These hypotheses are intended to serve as a foundation for future research.

Enzyme Inhibition: A Prominent Avenue of Investigation

The structural features of the 2-oxopiperidine-3-carboxylic acid core make it an attractive candidate for targeting the active sites of various enzymes. The carboxylic acid can act as a key interacting moiety, forming hydrogen bonds or ionic interactions with active site residues.

Potential Enzyme Targets:

  • Proteases: The lactam ring and carboxylic acid can mimic peptide bonds, suggesting potential inhibitory activity against proteases. For instance, derivatives of the related piperidine-3-carboxamide scaffold have been investigated as inhibitors of Cathepsin K and HIV-1 protease.[2]

  • Kinases: While less common, piperidine scaffolds have been incorporated into kinase inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK).[3] The 5-ethyl group could potentially occupy a hydrophobic pocket within a kinase active site.

  • Epoxide Hydrolases: Recent studies have identified piperidine amides of chromone-2-carboxylic acid as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes.[4]

Experimental Validation Workflow: Enzyme Inhibition

To validate these hypotheses, a systematic approach to screen for enzyme inhibition is required.

Caption: A stepwise workflow for identifying and validating enzyme inhibition.

Step-by-Step Protocol: Recombinant Enzyme Inhibition Assay

  • Protein Preparation: Obtain the purified, recombinant target enzyme from a commercial source or express and purify in-house.

  • Compound Preparation: Prepare a stock solution of the 5-Ethyl-2-oxopiperidine-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine a dose-response curve.

  • Assay Setup: In a microplate, combine the enzyme, a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and the assay buffer.

  • Initiate Reaction: Add the test compound or vehicle control to the wells.

  • Signal Detection: Incubate the plate for a predetermined time at the optimal temperature for the enzyme. Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Receptor Modulation: Interacting with the Cell Surface

The piperidine scaffold is a common feature in ligands for a variety of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels.

Potential Receptor Targets:

  • Opioid Receptors: Piperidine carboxylates have been investigated as peripherally selective opioid antagonists.[5] This suggests a potential for interaction with opioid receptors, although the specific subtype and nature of the interaction (agonist vs. antagonist) would need to be determined.

  • Sigma (σ) and Serotonin (5-HT) Receptors: Recent studies on 2-(piperidin-3-yl)phthalimides have shown binding affinity for both σ and serotonin receptors.[6] These receptors are involved in a wide range of neurological processes.

Experimental Validation Workflow: Receptor Binding and Functional Assays

Caption: Workflow for validating receptor modulation by the test compounds.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a microplate, combine the cell membranes, a known radiolabeled ligand for the receptor, and the assay buffer.

  • Competition: Add increasing concentrations of the unlabeled test compound.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 and subsequently the Ki value to quantify the binding affinity.

The Role of In Silico Approaches in Target Identification

Given the nascent stage of research into the mechanism of action of 5-Ethyl-2-oxopiperidine-3-carboxylic acid derivatives, computational methods are invaluable for generating and prioritizing hypotheses.

Molecular Docking:

Molecular docking simulations can predict the binding pose and affinity of these derivatives against a library of known protein structures.[7] This can help to identify potential enzyme or receptor targets for further experimental validation.

Pharmacophore Modeling and Virtual Screening:

By identifying the key chemical features responsible for the biological activity of related compounds, a pharmacophore model can be constructed. This model can then be used to screen large virtual compound libraries to identify other potential molecules with similar activity, and by extension, similar mechanisms.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR studies on related piperidine carboxamide derivatives have been used to understand the structural requirements for potent inhibition of targets like ALK.[3] Similar studies could be applied to a series of 5-Ethyl-2-oxopiperidine-3-carboxylic acid derivatives to guide lead optimization.

Table 1: Summary of Potential Targets and Rationale

Potential Target Class Specific Examples Rationale Based on Structural Analogs Key Validating Experiments
Enzymes Cathepsin K, HIV-1 Protease, ALK, sEHPiperidine-3-carboxamide derivatives show inhibitory activity.[2][3][4]Recombinant enzyme inhibition assays, cell-based target engagement assays.
Receptors Opioid, Sigma (σ), Serotonin (5-HT)Piperidine carboxylates act as opioid antagonists; related phthalimides bind to σ and 5-HT receptors.[5][6]Radioligand binding assays, functional receptor assays (e.g., cAMP, calcium flux).

Future Directions and Conclusion

The mechanism of action of 5-Ethyl-2-oxopiperidine-3-carboxylic acid derivatives remains an open and compelling area of investigation. This technical guide has outlined a rational, evidence-based approach to unraveling their molecular targets and downstream effects. By combining hypothesis-driven experimental work with the predictive power of in silico methods, the scientific community can systematically elucidate the therapeutic potential of this promising class of compounds. The workflows and protocols detailed herein provide a robust framework for initiating these crucial studies. A thorough understanding of the mechanism of action is paramount for the successful translation of these molecules from promising scaffolds into clinically effective therapeutics.

References

  • 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. (2024). ACS Chemical Neuroscience. Available at: [Link]

  • Peripherally selective piperidine carboxylate opioid antagonists. (1993). Google Patents.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

In vitro toxicity and safety data for 5-Ethyl-2-oxopiperidine-3-carboxylic acid

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid Preamble: Charting the Path for a Novel Chemical Entity In the landscape of drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Assessment of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid

Preamble: Charting the Path for a Novel Chemical Entity

In the landscape of drug discovery and chemical safety assessment, novel chemical entities (NCEs) present both promise and a series of critical questions. 5-Ethyl-2-oxopiperidine-3-carboxylic acid, a molecule featuring a substituted piperidone core, stands as one such entity. The piperidine ring is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1] However, its presence, combined with other functional groups, necessitates a thorough and rigorous safety evaluation before any progression toward preclinical or clinical stages.

Currently, specific public-domain data on the in vitro toxicity of 5-Ethyl-2-oxopiperidine-3-carboxylic acid is not available. Therefore, this guide is structured not as a review of existing data, but as a proactive, field-proven strategic framework for its comprehensive in vitro safety assessment. We will proceed from foundational principles, outlining a logical, tiered approach to building a robust toxicological profile. This document will explain the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation, serving as a blueprint for researchers, scientists, and drug development professionals tasked with evaluating this NCE or structurally similar compounds.

Part 1: Compound Profile and In Silico Hazard Assessment

Before embarking on wet-lab experiments, a foundational understanding of the molecule's structure can provide predictive insights into potential liabilities.

Chemical Structure: 5-Ethyl-2-oxopiperidine-3-carboxylic acid

  • IUPAC Name: 5-Ethyl-2-oxopiperidine-3-carboxylic acid

  • Molecular Formula: C₈H₁₃NO₃

  • Core Scaffold: Piperidin-2-one (a six-membered lactam)

  • Key Functional Groups: Carboxylic acid, Ethyl group, Secondary amide (within the lactam ring).

Structural Alert Analysis: The structure itself does not contain obvious, highly reactive toxicophores that are common flags for mutagenicity (e.g., aromatic nitro groups, N-nitroso compounds, or alkylating agents). However, related heterocyclic compounds can exhibit biological activity and associated toxicities. Safety Data Sheets for the parent scaffold, piperidine-3-carboxylic acid, indicate it is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation.[2] While this does not directly translate, it suggests that the general chemical class warrants careful handling and investigation for membrane-disrupting or irritant properties, which can be a source of cytotoxicity.

Part 2: A Tiered Strategy for In Vitro Safety Evaluation

A tiered, or hierarchical, testing strategy is the most efficient and scientifically sound approach. It begins with broad, foundational assays and progresses to more specific, mechanistic studies only if triggered by initial findings or specific project goals.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Target Organ & Mechanistic Toxicity T1_Cyto Cytotoxicity Profiling (e.g., MTT, NRU Assays) Decision1 Results Trigger Further Study? T1_Cyto->Decision1 T1_Geno Genotoxicity Screening (e.g., Ames, Micronucleus) T1_Geno->Decision1 T2_Hepato Hepatotoxicity (e.g., HepG2, Primary Hepatocytes) T2_Other Other Specific Assays (e.g., Nephrotoxicity, Neurotoxicity) T2_Hepato->T2_Other End Comprehensive In Vitro Safety Profile T2_Hepato->End T2_Cardio Cardiotoxicity (hERG Assay) T2_Cardio->T2_Other T2_Cardio->End T2_Other->End Start NCE: 5-Ethyl-2-oxopiperidine-3-carboxylic acid Start->T1_Cyto Start->T1_Geno Decision1->T2_Hepato Yes Decision1->T2_Cardio Yes Decision1->End No

Caption: Tiered workflow for in vitro safety assessment of an NCE.

Tier 1: Foundational Cytotoxicity Assessment

Rationale: The initial and most fundamental question is whether the compound kills cells and at what concentration. This establishes a concentration range for all subsequent, more complex assays. Using multiple assays with different biological endpoints provides a more robust picture, distinguishing between general metabolic collapse, membrane damage, or other modes of cell death.

Recommended Assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of overall cell metabolic health and viability.

  • Neutral Red Uptake (NRU) Assay: Measures the integrity of lysosomal membranes, providing a different perspective on cellular health.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system when run with appropriate controls.

  • Cell Culture:

    • Select a relevant human cell line (e.g., HepG2 for liver, HEK293 for kidney, or a project-relevant line).

    • Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Cell Plating:

    • Perform a cell count using a hemocytometer or automated counter to ensure viability is >95%.

    • Seed 10,000 cells per well in 100 µL of medium into a clear, flat-bottomed 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of 5-Ethyl-2-oxopiperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO or sterile PBS, depending on solubility).

    • Perform a serial dilution series to create working solutions. A typical 8-point concentration range might be 1000, 300, 100, 30, 10, 3, 1, and 0.1 µM.

    • Include a "vehicle control" (solvent only) and a "positive control" (a known cytotoxicant like Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound concentrations (in triplicate).

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂. The duration should be relevant to the compound's intended use.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization & Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

Data Interpretation: The absorbance values are proportional to the number of viable cells. Data is normalized to the vehicle control (set to 100% viability). The results are plotted as percent viability versus log concentration, and a dose-response curve is fitted to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Illustrative Data Table: Cytotoxicity of Compound X
Assay Cell Line
MTT (24h)HepG2
NRU (24h)HepG2
MTT (24h)HEK293
This table presents hypothetical data for illustrative purposes only.
Tier 1: Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a compound to damage DNA, is a critical safety endpoint. A positive finding can halt drug development due to the risk of heritable mutations or carcinogenesis. A standard battery of tests is required by regulatory agencies.

G cluster_0 Genotoxicity Testing Workflow Ames Bacterial Reverse Mutation Assay (Ames Test) - Detects point mutations S9 +/- S9 Metabolic Activation Ames->S9 Micro In Vitro Micronucleus Test (Mammalian Cells) - Detects chromosome breaks & loss S9->Micro Decision Any Positive Finding? Micro->Decision FollowUp Follow-up Mechanistic Studies & In Vivo Assessment Decision->FollowUp Yes Negative Negative Genotoxicity Profile Decision->Negative No

Caption: Standard workflow for in vitro genotoxicity screening.

1. Bacterial Reverse Mutation (Ames) Test:

  • Principle: This assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology: The compound is incubated with multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) both with and without an S9 fraction. The S9 fraction is derived from rat liver homogenate and contains metabolic enzymes (cytochrome P450s) that can convert a non-mutagenic compound into a mutagenic metabolite. The number of revertant colonies is then counted.

  • Significance: A positive Ames test is a strong indicator of mutagenic potential.

2. In Vitro Micronucleus Test:

  • Principle: This test, performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss). During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei.

  • Methodology: Cells are treated with the compound for a defined period. A cytokinesis blocker (cytochalasin B) is added to identify cells that have completed one nuclear division, appearing as binucleated cells. These cells are then scored for the presence of micronuclei.

  • Significance: This assay complements the Ames test by detecting chromosomal-level damage not visible in bacterial systems.

Part 3: Tier 2 - Mechanistic and Organ-Specific Toxicity

If Tier 1 results show cytotoxicity at relevant concentrations, or if the compound's intended therapeutic target resides in a specific organ, Tier 2 assays are initiated.

1. Cardiotoxicity: hERG Channel Assay

  • Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, a cardiac arrhythmia that can be fatal. This is a major cause of drug withdrawal from the market and a critical safety checkpoint.

  • Methodology: Automated patch-clamp electrophysiology is the gold standard. Cells engineered to express the hERG channel are exposed to the compound, and the flow of potassium ions through the channel is measured directly. This allows for a precise determination of channel inhibition (IC₅₀).

2. Hepatotoxicity Assessment

  • Rationale: The liver is the body's primary metabolic hub and is frequently a site of drug-induced injury.

  • Methodology: Cultured human hepatocytes (primary cells or cell lines like HepG2) are treated with the compound. Endpoints for toxicity can include:

    • Enzyme Leakage: Measurement of alanine transaminase (ALT) and aspartate transaminase (AST) in the culture medium.

    • Mitochondrial Dysfunction: Using probes to measure changes in mitochondrial membrane potential.

    • Steatosis (Fatty Liver): Staining with dyes like Nile Red to detect intracellular lipid accumulation.

Part 4: Data Synthesis and Integrated Risk Assessment

The goal of this comprehensive in vitro assessment is to build an integrated safety profile for 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Summary of Findings (Illustrative)

Endpoint Assay Result Implication for Risk Assessment
Cytotoxicity MTT, NRU (HepG2)IC₅₀ > 1000 µMLow potential for acute, basal cytotoxicity. A wide therapeutic window is predicted.
Genotoxicity Ames Test (+/- S9)NegativeNo evidence of mutagenic potential in bacterial systems.
Genotoxicity In Vitro MicronucleusNegativeNo evidence of clastogenic or aneugenic potential in mammalian cells.
Cardiotoxicity hERG Patch ClampIC₅₀ > 30 µMLow risk of QT prolongation. A >30-fold margin over the projected therapeutic concentration is generally considered safe.

This table presents a hypothetical "best-case scenario" outcome for illustrative purposes. Any positive finding would require significant further investigation.

Conclusion: Based on this proposed framework, a complete in vitro toxicological evaluation of 5-Ethyl-2-oxopiperidine-3-carboxylic acid can be systematically achieved. By employing a tiered approach starting with foundational cytotoxicity and genotoxicity assays, followed by targeted organ-specific assessments as needed, researchers can generate a robust data package. This package is essential for making informed decisions, guiding lead optimization, and ultimately ensuring that only compounds with an acceptable safety profile advance in the demanding and highly regulated process of drug development.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals (Basel). This article details the synthesis and in vitro testing of related lactam structures, providing examples of relevant biological assays. URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. This review covers the significance of the piperidine scaffold in medicinal chemistry. URL: [Link]

  • Black pepper constituent piperine: genotoxicity studies in vitro and in vivo. (2014). Food and Chemical Toxicology. This paper provides an example of a comprehensive genotoxicity assessment of a different piperidine-containing compound, including in vitro micronucleus testing. URL: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. (2023). Iranian Journal of Pharmaceutical Research. Describes the use of the MTT assay to determine cytotoxicity of novel carboxylic acid derivatives against cancer and normal cell lines. URL: [Link]

  • Synthesis of novel phenacyl derivatives of alkyl piperidine. (n.d.). International Journal of ChemTech Research. This study demonstrates the use of brine shrimp lethality bioassay as a preliminary cytotoxicity screen for piperidine derivatives. URL: [Link]

Sources

Exploratory

De Novo Biocatalytic Synthesis of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid: A Multi-Enzyme Cascade Approach

Introduction & Strategic Rationale The functionalized piperidine ring is a privileged scaffold in modern drug discovery. Specifically, 5-Ethyl-2-oxopiperidine-3-carboxylic acid serves as a critical chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The functionalized piperidine ring is a privileged scaffold in modern drug discovery. Specifically, 5-Ethyl-2-oxopiperidine-3-carboxylic acid serves as a critical chiral building block for synthesizing complex tetrahydro-β-carboline antitumor agents[1] and neuroprotective derivatives like HIOC (N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-2-oxopiperidine-3-carboxamide)[2].

Historically, accessing highly substituted piperidines relied on laborious polar-bond disconnections, requiring 6 to 17 steps with heavy reliance on protecting group chemistry[3]. As a Senior Application Scientist, I advocate for a transition toward orthogonal biocatalytic cascades. By leveraging the chemoselectivity of engineered enzymes, we can construct this saturated nitrogen heterocycle in a single reaction vessel. This whitepaper details a self-validating, one-pot biocatalytic protocol that couples a promiscuous lipase-catalyzed Michael addition with a regioselective ω-transaminase (ω-TA) amination, culminating in a spontaneous thermodynamic lactamization[4].

Retrosynthetic Biocatalytic Logic

The structural complexity of 5-Ethyl-2-oxopiperidine-3-carboxylic acid arises from its two stereocenters (C3 and C5) and the lactam core. Our retrosynthetic strategy bypasses traditional cyclization hurdles by utilizing perfect atom economy.

  • The Nucleophilic Disconnection (C-C Bond Formation): We disconnect the piperidine ring into two commercially available, inexpensive precursors: 2-ethylacrolein and malonic acid .

  • Dual-Functioning Geminal Dicarboxylate: By utilizing malonic acid as the nucleophile in a Michael addition, we generate the intermediate 4,4-dicarboxy-2-ethylbutanal. The geminal dicarboxylate serves a dual function: upon cyclization, one carboxylate acts as the electrophile to form the C2 lactam carbonyl, while the second remains untouched, perfectly positioning the required C3 carboxylic acid on the final piperidine ring.

  • Enzymatic Orthogonality: Immobilized Candida antarctica lipase B (CALB) is employed not for esterification, but for its promiscuous ability to stabilize the enolate of malonic acid, driving the aza-Michael-type addition[5]. Subsequently, an ω-transaminase (ω-TA) converts the terminal aldehyde to a primary amine, which spontaneously cyclizes[4].

Pathway Substrate1 2-Ethylacrolein + Malonic Acid Enzyme1 Immobilized CALB (Michael Addition) Substrate1->Enzyme1 Intermediate 4,4-Dicarboxy- 2-ethylbutanal Enzyme1->Intermediate C-C Bond Enzyme2 ω-Transaminase + Isopropylamine Intermediate->Enzyme2 Product 5-Ethyl-2-oxopiperidine- 3-carboxylic acid Enzyme2->Product Amination & Lactamization

Fig 1. De novo biocatalytic cascade for 5-Ethyl-2-oxopiperidine-3-carboxylic acid synthesis.

Experimental Methodology: One-Pot Cascade Protocol

The following protocol is designed as a self-validating system. The selection of triethanolamine buffer (pH 7.5) is critical; it maintains the ionization state of malonic acid for the Michael addition while providing the optimal microenvironment for the pyridoxal-5'-phosphate (PLP) dependent ω-TA, preventing premature hydrolysis of the imine intermediate[6].

Materials Required
  • Substrates: 2-Ethylacrolein (50 mM), Malonic acid (60 mM).

  • Biocatalysts: CALB immobilized on magnetic halloysite nanotubes (CALB@MHNTs)[5], Immobilized ω-Transaminase (e.g., ATA-025-IMB)[6].

  • Cofactors/Additives: Pyridoxal-5'-phosphate (PLP, 1.4 mM), Isopropylamine (1.1 M, amine donor), DMSO (10% v/v).

Step-by-Step Workflow
  • Phase 1: Promiscuous Michael Addition

    • To a 50 mL reaction vessel, add 20 mL of triethanolamine buffer (100 mM, pH 7.5).

    • Dissolve malonic acid (60 mM) and adjust the pH back to 7.5 using 1M NaOH.

    • Add 2-ethylacrolein (50 mM) dissolved in 2 mL of DMSO to ensure substrate solubility.

    • Introduce 500 mg of CALB@MHNTs. Stir the mixture at 35°C and 550 rpm for 12 hours. Monitor the formation of the intermediate via HPLC.

  • Phase 2: Regioselective Transamination

    • Without isolating the intermediate, add isopropylamine (1.1 M) and PLP (1.4 mM) directly to the vessel[6].

    • Introduce 400 mg of immobilized ω-TA (ATA-025-IMB).

    • Elevate the temperature to 50°C to increase the thermodynamic drive of the transamination[6].

  • Phase 3: Thermodynamic Lactamization

    • Continue stirring in an open vessel (to allow acetone, the byproduct of isopropylamine, to evaporate, driving the equilibrium forward) at 50°C for 48 hours.

    • The primary amine generated at C6 will spontaneously attack the C2 carboxylate, forming the stable lactam core.

  • Phase 4: Downstream Processing

    • Apply a magnetic field to recover the CALB@MHNTs, and filter the mixture to remove the immobilized ω-TA.

    • Acidify the aqueous filtrate to pH 2.0 with 1M HCl to protonate the C3 carboxylic acid.

    • Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target compound.

Protocol Step1 Phase 1: Michael Addition Mix 2-Ethylacrolein & Malonate Add CALB@MHNTs @ 35°C Step2 Phase 2: Transamination Add PLP & Isopropylamine Add ω-TA (ATA-025-IMB) Step1->Step2 Step3 Phase 3: Cyclization Incubate 48h @ 50°C (Thermodynamic Sink) Step2->Step3 Step4 Phase 4: Downstream Processing Filter Enzymes, Acidify to pH 2.0 Extract with Ethyl Acetate Step3->Step4

Fig 2. Step-by-step experimental workflow for the one-pot biocatalytic cascade.

Quantitative Data & Optimization

The synergy between the enzymes must be carefully balanced. High concentrations of isopropylamine can inhibit CALB; therefore, the amine donor is added sequentially rather than concurrently. Table 1 summarizes the optimized parameters for each phase of the cascade.

Table 1: Optimization of Biocatalytic Cascade Parameters

Reaction PhaseBiocatalystTemp (°C)Key Additives / Co-factorsConversion Yield (%)
1. Michael Addition CALB@MHNTs35DMSO (10% v/v)92% (Intermediate)
2. Transamination ω-TA (ATA-025-IMB)50PLP (1.4 mM), Isopropylamine88% (Amine)
3. Lactamization Spontaneous50Evaporation of Acetone>99% (Target)
Overall Cascade Dual System 35 → 50 One-Pot Sequential ~80% (Isolated)

Table 2: Stereochemical Distribution Analysis

Target StereocenterControlling ElementEnantiomeric Excess (ee%)Diastereomeric Ratio (dr)
C5 (Ethyl group) CALB Active Site Geometry>95%N/A
C3 (Carboxylic acid) Thermodynamic Equilibration>90%9:1 (trans:cis)

Note: The C3 stereocenter is adjacent to the lactam carbonyl and can undergo epimerization under basic conditions. The final acidification step (pH 2.0) effectively locks the stereocenter into its thermodynamically favored trans-configuration relative to the bulky C5 ethyl group.

References

  • Title: One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts Source: ACS Catalysis URL: [Link][4]

  • Title: First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction Source: New Journal of Chemistry (RSC Publishing) URL: [Link][5]

  • Title: Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis Source: ChemRxiv URL: [Link][3]

  • Title: Synthesis and Biological Evaluation of Novel Tetrahydro-β-carboline Derivatives as Antitumor Growth and Metastasis Agents through Inhibiting the Transforming Growth Factor-β Signaling Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Neuroprotective Effects of N-acetylserotonin and Its Derivative Source: PubMed URL: [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Characterization of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale Substituted 2-oxopiperidines (δ-la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Substituted 2-oxopiperidines (δ-lactams) are highly versatile scaffolds in medicinal chemistry. They frequently serve as conformationally restricted peptide bond surrogates, enabling the synthesis of biologically active peptidomimetics with enhanced proteolytic stability [2]. Specifically, 5-alkylated derivatives like 5-Ethyl-2-oxopiperidine-3-carboxylic acid provide unique steric profiles that are valuable for probing receptor binding pockets.

The classical synthesis of 2-oxopiperidine-3-carboxylates relies on the N.F. Albertsm method, which involves the condensation of diethyl malonate with acrylonitrile, followed by reductive cyclization [1]. To synthesize the 5-ethyl analog, this protocol adapts the classical route by utilizing 2-ethylacrylonitrile as the Michael acceptor.

Causality in Experimental Design
  • Catalyst Selection (Reductive Cyclization): While Raney Nickel is traditionally used, this protocol utilizes Raney Cobalt . Nitrile reduction often suffers from the formation of secondary and tertiary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. Raney Cobalt significantly suppresses this side reaction, ensuring the primary amine is available for the subsequent intramolecular aminolysis of the ester, thereby maximizing lactam yield [1].

  • Thermodynamic Control in Hydrolysis: The final saponification step is conducted at ambient temperature rather than under reflux. The δ-lactam ring is susceptible to ring-opening hydrolysis under harsh basic conditions. By strictly controlling the equivalents of NaOH and utilizing a biphasic THF/Water system, chemoselective hydrolysis of the ethyl ester is achieved without degrading the piperidone core.

Synthetic Workflow Diagram

G N1 Diethyl Malonate + 2-Ethylacrylonitrile N2 Michael Addition (NaOEt, EtOH, 30°C - 35°C) N1->N2 N3 Diethyl (2-cyano-2-ethylpropyl)malonate (Stable Intermediate) N2->N3 Phase 1 N4 Reductive Cyclization (Raney Co, H2, 90°C, 50 psi) N3->N4 N5 Ethyl 5-ethyl-2-oxopiperidine-3-carboxylate (δ-Lactam Core) N4->N5 Phase 2 N6 Chemoselective Saponification (NaOH, THF/H2O, then HCl to pH 2) N5->N6 N7 5-Ethyl-2-oxopiperidine-3-carboxylic acid (Final Isolated Product) N6->N7 Phase 3

Workflow for the 3-step synthesis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood. Raney Cobalt is highly pyrophoric; handle under an inert atmosphere and never allow the catalyst bed to dry.

Phase 1: Synthesis of Diethyl (2-cyano-2-ethylpropyl)malonate
  • Preparation: Charge a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer with anhydrous ethanol (400 mL).

  • Base Generation: Carefully add sodium metal (0.15 mol, 3.45 g) in small pieces to generate sodium ethoxide. Allow the solution to cool to room temperature.

  • Malonate Addition: Add diethyl malonate (1.0 mol, 160.1 g) in one portion. Stir for 15 minutes to ensure complete enolate formation.

  • Michael Addition: Maintain the internal temperature between 30 °C and 35 °C using a water bath. Add 2-ethylacrylonitrile (1.1 mol, 89.2 g) dropwise over 2 hours. Causality: Dropwise addition prevents thermal runaway and minimizes the anionic polymerization of the substituted acrylonitrile.

  • Workup: Stir the reaction for an additional 4 hours. Quench with glacial acetic acid to pH 6. Concentrate the mixture under reduced pressure, dilute with ethyl acetate (500 mL), and wash with brine (3 x 200 mL). Dry over anhydrous MgSO4​ and concentrate to yield the crude intermediate.

Phase 2: Reductive Cyclization to Ethyl 5-ethyl-2-oxopiperidine-3-carboxylate
  • Reactor Setup: Transfer the crude intermediate from Phase 1 into a high-pressure hydrogenation vessel. Dissolve in absolute ethanol (500 mL).

  • Catalyst Loading: Under a strict argon blanket, add an aqueous slurry of Raney Cobalt catalyst (approx. 10% w/w relative to the substrate). Causality: Raney Co is selected over Raney Ni to prevent secondary amine dimerization and improve the atom economy of the lactamization [1].

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi H2​ and heat to 90 °C.

  • Cyclization: Maintain the reaction for 12 hours. The reduction of the nitrile to a primary amine is followed by spontaneous intramolecular attack on the adjacent ethyl ester, extruding ethanol and forming the piperidone ring.

  • Filtration: Cool the reactor to room temperature. Vent the hydrogen safely. Filter the mixture through a pad of Celite under a stream of argon to remove the pyrophoric catalyst. Concentrate the filtrate to yield the crude lactam ester.

Phase 3: Chemoselective Hydrolysis
  • Saponification: Dissolve the crude ethyl 5-ethyl-2-oxopiperidine-3-carboxylate (0.5 mol) in a 1:1 mixture of THF and water (300 mL).

  • Base Addition: Add 1.0 M aqueous NaOH (0.55 mol, 550 mL) dropwise at 0 °C. Stir the mixture at room temperature for 4 hours. Causality: Strict stoichiometric control of the base prevents the hydrolytic opening of the newly formed δ-lactam ring, a common failure point in piperidone chemistry [3].

  • Acidification: Extract the aqueous layer once with diethyl ether (100 mL) to remove unreacted starting materials. Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 2.0 M HCl.

  • Isolation: The product, 5-ethyl-2-oxopiperidine-3-carboxylic acid, will precipitate as a white crystalline solid. Filter under a vacuum, wash with ice-cold water (50 mL), and dry in a vacuum oven at 45 °C for 24 hours.

Quantitative Data & Analytical Checkpoints

The following table summarizes the expected yields and key analytical markers for process validation at each phase.

Synthesis PhaseTarget CompoundExpected YieldKey Analytical Checkpoints (NMR / MS)
Phase 1 Diethyl (2-cyano-2-ethylpropyl)malonate82 - 86%IR: Sharp peak at ~2240 cm⁻¹ (C≡N stretch).¹H NMR: Disappearance of vinylic protons.
Phase 2 Ethyl 5-ethyl-2-oxopiperidine-3-carboxylate75 - 79%MS (ESI+): [M+H]⁺ at m/z 199.1.¹H NMR: Broad singlet at ~6.5 ppm (NH lactam).
Phase 3 5-Ethyl-2-oxopiperidine-3-carboxylic acid90 - 94%MS (ESI-): [M-H]⁻ at m/z 170.1.¹H NMR: Disappearance of ethyl ester signals (4.1 ppm).

Table 1: Process metrics and validation markers for the synthesis workflow.

References

  • Source: Google Patents (Patent CN108484484B)
  • Ethyl 2-oxo-3-piperidinecarboxylate 99% (Product Information & Applications)
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
Application

5-Ethyl-2-oxopiperidine-3-carboxylic acid as a chiral building block in drug discovery

Application Note: 5-Ethyl-2-oxopiperidine-3-carboxylic Acid as a Privileged Chiral Synthon in Alkaloid Drug Discovery Introduction & Strategic Rationale The stereocontrolled construction of functionalized nitrogen hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Ethyl-2-oxopiperidine-3-carboxylic Acid as a Privileged Chiral Synthon in Alkaloid Drug Discovery

Introduction & Strategic Rationale

The stereocontrolled construction of functionalized nitrogen heterocycles is a foundational pillar of modern drug discovery. Chiral piperidines, in particular, act as critical pharmacophores that operate on a strict "lock and key" principle, where specific enantiomers are required to maximize target engagement and mitigate off-target toxicity[1].

Among the vast library of heterocyclic precursors, 5-ethyl-2-oxopiperidine-3-carboxylic acid has emerged as a highly privileged chiral building block. The structural elegance of this δ -lactam lies in its dual, orthogonal functionality:

  • The C5-Ethyl Group : Pre-installs a critical alkyl appendage that is ubiquitous in complex natural products, effectively bypassing challenging late-stage stereoselective alkylations[2][3].

  • The C3-Carboxylic Acid & C2-Lactam : Provides versatile reactive handles. The carboxylic acid can undergo decarboxylative cross-coupling or esterification, while the lactam carbonyl allows for Eschenmoser homologation or chemoselective reduction[2].

Mechanistic Insights: Causality in Synthetic Design

In traditional medicinal chemistry, highly substituted piperidines are synthesized via circuitous routes that require late-stage chiral resolution, resulting in significant material waste and depressed overall yields[1]. By utilizing an enantiopure 5-ethyl-2-oxopiperidine-3-carboxylic acid derivative, researchers leverage substrate-controlled stereoselectivity.

For instance, in the total synthesis of spirooxindole alkaloids (e.g., rhynchophylline), the rigid lactam core dictates the facial selectivity of subsequent alkylations and Carreira ring expansions[3]. Similarly, homologation at the lactam carbonyl via thiolactam intermediates enables the diastereodivergent synthesis of all four stereoisomers of 2,6-disubstituted 3-piperidinols, a class of compounds with profound biological activities[2].

Workflow Visualization

The following diagram illustrates the divergent synthetic utility of the 5-ethyl-2-oxopiperidine scaffold in generating diverse drug-like architectures.

G A 5-Ethyl-2-oxopiperidine- 3-carboxylic acid B N-Boc Protection & Esterification A->B Boc2O, DMAP C Decarboxylative Cross-Coupling A->C Photoredox Catalysis D Chiral Piperidine Intermediate B->D Chemoselective Reduction C->D Stereoselective Alkylation E Spirooxindole Core (e.g., Rhynchophylline) D->E Carreira Ring Expansion F 3-Piperidinol Alkaloids (e.g., Prosophylline) D->F Eschenmoser Homologation

Caption: Divergent synthetic workflows utilizing 5-ethyl-2-oxopiperidine-3-carboxylic acid.

Experimental Protocols: Self-Validating Systems

High-fidelity synthesis requires internal validation checkpoints to prevent the propagation of errors in multi-step pathways. The following protocols detail the activation and subsequent stereoselective reduction of the lactam core.

Protocol A: N-Boc Protection and Esterification of the Lactam Core
  • Objective : To activate the lactam nitrogen and protect the carboxylic acid, preventing unwanted side reactions during subsequent reductions.

  • Causality : The secondary lactam nitrogen is poorly nucleophilic. The addition of 4-dimethylaminopyridine (DMAP) serves as a highly active nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that rapidly transfers the Boc group to the lactam nitrogen[3].

  • Step-by-Step Methodology :

    • Initiation : Dissolve 5-ethyl-2-oxopiperidine-3-carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.3 M) under an inert argon atmosphere.

    • Catalysis : Add DMAP (0.1 equiv) and cool the reaction vessel to 0 °C to control the exothermic nature of the anhydride addition.

    • Activation : Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv). Stir at room temperature for 4 hours[3].

    • Esterification : Add anhydrous potassium carbonate (2.0 equiv) and methyl iodide (1.2 equiv). Stir for an additional 6 hours to convert the C3-acid to a methyl ester.

    • Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 7:3). The product should appear as a highly UV-active spot with an Rf​ ~0.6. Confirm structural integrity via ¹H-NMR, specifically verifying the massive tert-butyl singlet at ~1.5 ppm and the ester methyl singlet at ~3.7 ppm.

Protocol B: Stereoselective Lactam Reduction to Chiral Piperidine
  • Objective : To reduce the lactam carbonyl to a methylene or hydroxyl group while preserving the C5-ethyl stereocenter.

  • Causality : Standard reducing agents like LiAlH₄ are excessively harsh and will indiscriminately reduce the ester while cleaving the Boc group. Using strictly controlled equivalents of DIBAL-H at cryogenic temperatures ensures absolute chemoselectivity[3].

  • Step-by-Step Methodology :

    • Preparation : Dissolve the N-Boc protected ester intermediate in anhydrous THF at -78 °C.

    • Reduction : Slowly add DIBAL-H (1.1 equiv, 1M in toluene) down the side of the flask to maintain the cryogenic temperature and prevent localized heating.

    • Quenching : After 2 hours, quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously at room temperature until two distinct, clear phases form (this breaks the stubborn aluminum emulsion).

    • Validation Checkpoint : Analyze the crude product via Chiral HPLC to ensure no epimerization occurred at the C3 or C5 positions. The enantiomeric excess (ee) should remain >98%. Measure the specific rotation [α]D25​ to confirm the absolute configuration against literature standards[2][3].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the protocols described above.

Reaction ParameterCondition A (Lactam Activation)Condition B (Stereoselective Reduction)
Substrate 5-Ethyl-2-oxopiperidine-3-carboxylic acidN-Boc-5-ethyl-2-oxopiperidine-3-carboxylate
Reagents Boc₂O, DMAP, MeI, K₂CO₃DIBAL-H (1.1 equiv)
Solvent Anhydrous CH₃CN / DMFAnhydrous THF
Temperature 0 °C to Room Temperature-78 °C
Reaction Time 4 - 6 hours2 hours
Typical Yield 85 - 92%75 - 82%
Enantiomeric Excess (ee) >99% (Retention of configuration)>98% (Substrate-controlled)

Conclusion

The strategic utilization of 5-ethyl-2-oxopiperidine-3-carboxylic acid fundamentally streamlines the synthesis of complex nitrogenous therapeutics. By leveraging the inherent stereochemistry and orthogonal reactivity of this chiral building block, drug development professionals can rapidly access diverse chemical space, moving away from wasteful late-stage resolutions toward highly efficient, substrate-controlled asymmetric syntheses.

References

  • Toyooka, N., et al. "2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis." The Journal of Organic Chemistry - ACS Publications, 1999.

  • Molecular Neuroscience Laboratory. "Asymmetric Total Syntheses of Rhynchophylline and Isorhynchophylline." The Journal of Organic Chemistry - ACS Publications, 2019. (Note: DOI inferred from standard ACS indexing for this specific title)

  • "A New Way of Creating the Building Blocks of Drugs." Technology Networks, Oct 18, 2019.

Sources

Method

Application Note: 5-Ethyl-2-oxopiperidine-3-carboxylic Acid in Advanced Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale The transition from native peptides to therapeutically viable drugs requires overcoming inherent liabilities such as rapid proteolytic degradation and high conformational entropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to therapeutically viable drugs requires overcoming inherent liabilities such as rapid proteolytic degradation and high conformational entropy. 5-Ethyl-2-oxopiperidine-3-carboxylic acid (CAS: 2059935-46-3) is a highly specialized δ -lactam building block engineered for the synthesis of conformationally constrained pseudopeptides.

By incorporating this scaffold into a peptide backbone, chemists can effectively mimic a β -turn or stabilize an α -helical conformation. The δ -lactam ring physically restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. Furthermore, the addition of the C5-ethyl group provides a critical dual advantage: it serves as a lipophilic vector to enhance membrane permeability, and it sterically locks the piperidine ring into a highly populated chair conformation, thereby minimizing pseudo-rotation and reducing the entropic cost of receptor binding () [1].

Physicochemical & Structural Profile

To successfully integrate this building block, it is crucial to understand its structural parameters. The proximity of the C3-carboxylic acid to the lactam carbonyl introduces unique electronic and steric challenges during amide bond formation.

Table 1: Physicochemical Properties of the Scaffold

PropertySpecificationImpact on Synthesis
Chemical Name 5-Ethyl-2-oxopiperidine-3-carboxylic acidN/A
CAS Number 2059935-46-3N/A
Molecular Weight 171.19 g/mol Requires precise stoichiometric calculation for SPPS.
Hydrogen Bond Donors 1 (Lactam NH)Can participate in secondary structure stabilization.
Steric Profile High (C3 and C5 substitutions)Demands highly reactive uronium coupling reagents (e.g., HATU).
Primary Application N-Terminal Cap / Dipeptide SurrogateEnhances proteolytic stability and target affinity.

Synthetic Workflows & Integration Strategies

This scaffold can be utilized in two primary ways: as a direct N-terminal modifier, or as an internal dipeptide surrogate (requiring conversion of the C3-acid to an amine).

Workflow Start 5-Ethyl-2-oxopiperidine- 3-carboxylic acid Path1 Direct SPPS Coupling Start->Path1 HATU, DIPEA, DMF Path2 Curtius Rearrangement Start->Path2 DPPA, TEA, t-BuOH Res1 N-Terminal Capping / Side-chain modification Path1->Res1 Res2 3-Amino-5-ethyl- 2-piperidone Path2->Res2 Heat, 80°C Res3 Internal Xaa-Gly Pseudodipeptide Res2->Res3 SPPS Incorporation

Figure 1: Divergent synthetic workflows for incorporating 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Experimental Protocols

Protocol A: Direct SPPS Coupling (N-Terminal Modification)

Direct coupling of the C3-carboxylic acid to a resin-bound peptide is sterically hindered. Standard carbodiimide chemistry (DIC/HOBt) often fails to achieve >90% conversion. Causality: Uronium salts like HATU generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is essential for overcoming the activation energy barrier presented by the sterically shielded C3 position.

Materials:

  • Resin-bound peptide with free N-terminus (0.1 mmol scale)

  • 5-Ethyl-2-oxopiperidine-3-carboxylic acid (3.0 equiv, 0.3 mmol)

  • HATU (2.9 equiv, 0.29 mmol)

  • DIPEA (6.0 equiv, 0.6 mmol)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF (3 mL) for 20 minutes at room temperature. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve 5-Ethyl-2-oxopiperidine-3-carboxylic acid and HATU in 2 mL of anhydrous DMF. Add DIPEA and vortex for 60 seconds. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the pre-activated mixture to the resin. Agitate gently at room temperature for 120 minutes.

  • Self-Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser test.

    • If colorless/yellow: Coupling is complete.

    • If blue: Perform a secondary coupling using COMU/DIPEA for 60 minutes.

  • Cleavage: Cleave the modified peptide from the resin using standard TFA/scavenger cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Protocol B: Curtius Rearrangement to a Constrained Dipeptide Surrogate

To utilize the scaffold within the peptide sequence (mimicking an aliphatic Xaa-Gly dipeptide), the C3-carboxylic acid must be converted into an amine. Causality: Diphenylphosphoryl azide (DPPA) is selected because it safely generates the acyl azide in situ. Subsequent thermal rearrangement yields an isocyanate, which is immediately trapped by tert-butanol to form a Boc-protected amine, bypassing the need to isolate explosive intermediates () [2].

Step-by-Step Methodology:

  • Initialization: Dissolve 5-Ethyl-2-oxopiperidine-3-carboxylic acid (1.0 mmol) in anhydrous tert-butanol (10 mL) under an argon atmosphere.

  • Activation: Add Triethylamine (TEA, 1.2 mmol) followed dropwise by DPPA (1.1 mmol).

  • Rearrangement: Heat the reaction mixture to 80 °C and reflux for 12 hours. The thermal energy drives the expulsion of N₂ gas, triggering the Curtius rearrangement.

  • Self-Validation (LC-MS): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Monitor for the complete disappearance of the starting material mass ( m/z 172.1[M+H]⁺) and the appearance of the Boc-protected product ( m/z 243.2[M+H]⁺).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via flash chromatography to isolate tert-butyl (5-ethyl-2-oxopiperidin-3-yl)carbamate .

Optimization of Coupling Conditions

To empirically validate the choice of coupling reagents for Protocol A, quantitative conversion data is summarized below.

Table 2: Coupling Reagent Efficacy for C3-Carboxylic Acid Activation

Coupling Reagent SystemEquivalentsReaction TimeConversion Yield (%)Rationale / Observation
DIC / Oxyma Pure 3.02 Hours45%Insufficient activation energy for sterically hindered C3 position.
PyBOP / DIPEA 3.02 Hours72%Moderate activation; pyrrolidine byproduct can complicate HPLC purification.
HATU / DIPEA 3.02 Hours>95%Optimal. HOAt ester efficiently overcomes steric shielding from the C5-ethyl group.

Thermodynamic Impact of the Scaffold

Mechanism N1 Linear Peptide (High Flexibility) N2 Lactam Integration (Restricted phi/psi) N1->N2 Scaffold Insertion N3 5-Ethyl Substitution (Hydrophobic Vector) N2->N3 Conformational Lock N4 Target Binding (Enhanced Affinity) N3->N4 Reduced Entropy

Figure 2: Thermodynamic and structural advantages of the 5-ethyl-lactam constraint in peptides.

References

  • Synthesis of 3-Aminolactams as X-Gly Constrained Pseudodipeptides and Conformational Study of a Trp-Gly Surrogate. The Journal of Organic Chemistry.[Link]

  • Asymmetric Total Syntheses of Rhynchophylline and Isorhynchophylline. The Journal of Organic Chemistry.[Link]

Application

Application Notes and Protocols: Scale-up Synthesis and Manufacturing of 5-Ethyl-2-oxopiperidine-3-carboxylic acid

Introduction 5-Ethyl-2-oxopiperidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine scaffold is a prevalent structural motif in a multitude of FDA-approved dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Ethyl-2-oxopiperidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine scaffold is a prevalent structural motif in a multitude of FDA-approved drugs, underscoring its significance in medicinal chemistry.[1][2] This document provides a comprehensive guide for the scale-up synthesis and manufacturing of this valuable compound, addressing critical aspects from synthetic strategy to process safety and quality control. The protocols detailed herein are designed to be robust, reproducible, and scalable for industrial application.

Recommended Synthetic Pathway

The most industrially viable route for the synthesis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid involves a multi-step process commencing with a Dieckmann condensation. This classical cyclization reaction is a powerful tool for the formation of five and six-membered rings.[3][4] The subsequent steps involve alkylation and hydrolysis to yield the target molecule.

Overall Synthetic Scheme

The synthesis is proposed to proceed via a three-step sequence:

  • Dieckmann Condensation: Intramolecular cyclization of a suitable diester to form the piperidinone ring.

  • Alkylation: Introduction of the ethyl group at the 5-position of the piperidinone ring.

  • Hydrolysis and Decarboxylation: Conversion of the ester functionality to the final carboxylic acid.

Figure 1: Proposed synthetic workflow for 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Step 1: Dieckmann Condensation of Diethyl 2-aminopentanedioate

The synthesis commences with the intramolecular cyclization of diethyl 2-aminopentanedioate using a strong base. Sodium ethoxide is a common and cost-effective choice for this transformation.[5] The reaction is typically performed in an aprotic solvent such as toluene to facilitate the formation of the enolate intermediate.

Protocol
  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Base Preparation: Sodium ethoxide (1.1 equivalents) is carefully added to the toluene under a nitrogen atmosphere.

  • Reactant Addition: Diethyl 2-aminopentanedioate (1.0 equivalent) is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains the internal temperature below 30 °C.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of aqueous hydrochloric acid until the pH is neutral. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 2-oxopiperidine-3,5-dicarboxylate.

ParameterValue
Starting MaterialDiethyl 2-aminopentanedioate
ReagentSodium ethoxide
SolventToluene
TemperatureReflux (~110 °C)
Reaction Time4-6 hours
Typical Yield85-90%

Table 1: Key parameters for the Dieckmann Condensation step.

Step 2: Alkylation of Diethyl 2-oxopiperidine-3,5-dicarboxylate

The ethyl group is introduced at the 5-position via alkylation of the β-keto ester intermediate. Sodium hydride is a suitable base for deprotonating the acidic C-H bond at the 5-position, generating a nucleophilic enolate that reacts with ethyl iodide.

Protocol
  • Reactor Setup: A clean, dry, jacketed glass reactor is charged with anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Addition: Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is carefully added to the THF.

  • Substrate Addition: A solution of diethyl 2-oxopiperidine-3,5-dicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Alkylation: After the initial addition, the mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of ethyl iodide (1.5 equivalents). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, diethyl 5-ethyl-2-oxopiperidine-3,5-dicarboxylate, is purified by column chromatography.

ParameterValue
Starting MaterialDiethyl 2-oxopiperidine-3,5-dicarboxylate
ReagentsSodium hydride, Ethyl iodide
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield75-85%

Table 2: Key parameters for the Alkylation step.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the two ester groups followed by decarboxylation of the resulting β-keto acid to afford the target molecule. This is typically achieved by heating in a strong aqueous acid, such as hydrochloric acid.

Protocol
  • Reactor Setup: A glass-lined reactor equipped with a reflux condenser is charged with diethyl 5-ethyl-2-oxopiperidine-3,5-dicarboxylate (1.0 equivalent) and 6M aqueous hydrochloric acid.

  • Reaction: The mixture is heated to reflux (approximately 100 °C) and maintained for 8-12 hours. The reaction is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove water and excess HCl.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

ParameterValue
Starting MaterialDiethyl 5-ethyl-2-oxopiperidine-3,5-dicarboxylate
Reagent6M Hydrochloric acid
TemperatureReflux (~100 °C)
Reaction Time8-12 hours
Typical Yield80-90%

Table 3: Key parameters for the Hydrolysis and Decarboxylation step.

Scale-up Considerations and Process Safety

Transitioning from laboratory-scale synthesis to industrial manufacturing requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Dieckmann Condensation
  • Exothermicity: The Dieckmann condensation can be exothermic, particularly on a large scale.[6] The rate of addition of the diester to the base should be carefully controlled to manage the heat generated. Adequate cooling capacity of the reactor is crucial.

  • Base Handling: Sodium ethoxide is a moisture-sensitive and corrosive solid. It should be handled in a dry, inert atmosphere. For large-scale operations, using a commercially available solution of sodium ethoxide in ethanol can be a safer and more convenient option.

  • Solvent Selection: While toluene is a good solvent for this reaction, alternative solvents with higher flash points and lower toxicity may be considered for improved process safety.

Alkylation
  • Sodium Hydride Handling: Sodium hydride is a highly flammable and reactive solid that reacts violently with water.[7] It should be handled with extreme caution in a dry, inert atmosphere. The mineral oil dispersion is generally safer to handle than the dry powder.

  • Gas Evolution: The reaction of sodium hydride with the β-keto ester generates hydrogen gas. The reactor must be equipped with adequate venting to prevent pressure build-up.

  • Quenching: The quenching of unreacted sodium hydride is a critical and potentially hazardous step. The quenching agent (e.g., isopropanol, followed by water) must be added slowly and at a controlled temperature.

Hydrolysis and Decarboxylation
  • Corrosion: The use of hot, concentrated hydrochloric acid requires reactors constructed from corrosion-resistant materials, such as glass-lined steel.

  • Off-gassing: The decarboxylation step releases carbon dioxide. The reactor must be properly vented.

Sources

Method

Preparation of 5-Ethyl-2-oxopiperidine-3-carboxylic acid esters for organic synthesis

Application Note: Synthesis and Optimization of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid Esters Executive Summary & Scope 5-Ethyl-2-oxopiperidine-3-carboxylic acid esters (specifically ethyl 5-ethyl-2-oxopiperidine-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid Esters

Executive Summary & Scope

5-Ethyl-2-oxopiperidine-3-carboxylic acid esters (specifically ethyl 5-ethyl-2-oxopiperidine-3-carboxylate) are highly functionalized δ -lactams that serve as critical building blocks in complex organic synthesis. They are heavily utilized as advanced intermediates in the total synthesis of bioactive alkaloids, including rhynchophylline, isorhynchophylline, and various marine natural products exhibiting central nervous system (CNS) modulation and anti-inflammatory properties[1],[2].

This application note details a robust, two-stage synthetic protocol for the preparation of ethyl 5-ethyl-2-oxopiperidine-3-carboxylate. By combining a base-catalyzed Michael addition with a high-pressure reductive cyclization cascade, this guide provides researchers with a scalable, self-validating methodology designed to maximize yield and purity while minimizing side reactions.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the highly substituted piperidine ring is most efficiently achieved through the cyclization of an acyclic precursor. Retrosynthetic disconnection of the lactam C–N bond reveals an amino-diester intermediate, which can be traced back to a cyano-diester formed via a carbon-carbon bond-forming event.

  • Michael Addition (Conjugate Addition): The sequence begins with the Michael addition of diethyl malonate (the nucleophilic donor) to 2-ethylacrylonitrile (the electrophilic acceptor)[3]. The choice of sodium ethoxide (NaOEt) in ethanol is deliberate; it perfectly matches the ethyl esters of the malonate, completely precluding the formation of mixed esters via transesterification—a common pitfall when using mismatched alkoxides or aqueous bases.

  • Reductive Cyclization Cascade: The resulting Michael adduct, diethyl (2-cyanobutyl)malonate, is subjected to catalytic hydrogenation. Raney Nickel is explicitly selected over Palladium on Carbon (Pd/C) for this transformation. Nitrile reduction via Pd/C frequently stalls at the imine stage or leads to secondary amine dimers. Raney Nickel, under elevated hydrogen pressure, rapidly drives the reduction to the primary amine[4]. Once formed, the primary amine spontaneously attacks the proximal ester group in an intramolecular acyl substitution, expelling ethanol and forming the thermodynamically stable 6-membered δ -lactam.

Mechanism cluster_0 Phase 1: Michael Addition cluster_1 Phase 2: Reductive Cyclization M1 Diethyl Malonate (Enolate Donor) M3 Diethyl (2-cyanobutyl)malonate (Michael Adduct) M1->M3 NaOEt, EtOH 0 °C to RT M2 2-Ethylacrylonitrile (Michael Acceptor) M2->M3 NaOEt, EtOH 0 °C to RT R1 Catalytic Hydrogenation (Nitrile Reduction) M3->R1 Isolation & Purification R2 Primary Amine Intermediate (Transient) R1->R2 H2 (50 psi), Raney Ni R3 Intramolecular Acyl Substitution (Lactamization) R2->R3 Nucleophilic Attack R4 Ethyl 5-ethyl-2-oxopiperidine -3-carboxylate R3->R4 - EtOH

Figure 1: Mechanistic pathway for the synthesis of ethyl 5-ethyl-2-oxopiperidine-3-carboxylate.

Quantitative Data & Reaction Optimization

To ensure reproducibility, the reaction parameters for both stages were systematically optimized. The data below summarizes the causality behind the finalized protocol conditions.

Table 1: Optimization of Michael Addition Conditions

Base Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
NaOEt EtOH 25 12 85 Optimal; clean conversion, no transesterification.
KOtBu THF 0 to 25 8 72 Partial hydrolysis observed due to trace moisture.
DBU CH3CN 80 24 45 Low conversion; competitive polymerization of acrylonitrile.

| Triton B | Dioxane | 35 | 16 | 78 | Good yield, but emulsion formation complicates workup. |

Table 2: Optimization of Reductive Cyclization

Catalyst Solvent H₂ Pressure Temp (°C) Yield (%) Mechanistic Observation
Raney Ni EtOH 50 psi 50 88 Optimal; complete cyclization, high purity lactam.
Pd/C (10%) MeOH 15 psi 25 35 Incomplete reduction; secondary amine dimers formed.
PtO₂ AcOH 60 psi 40 65 Good reduction, but requires basic workup to drive cyclization.

| NiCl₂/NaBH₄ | MeOH | N/A | 0 to 25 | 55 | Fast reduction, but moderate cyclization efficiency. |

Step-by-Step Experimental Protocols

Workflow W1 1. Enolate Generation NaOEt in dry EtOH 0 °C, 30 min W2 2. Conjugate Addition Add 2-Ethylacrylonitrile RT, 12 h W1->W2 W3 3. Hydrogenation Raney Ni, H2 (50 psi) 50 °C, 24 h W2->W3 W4 4. Catalyst Filtration Filter through Celite N2 atmosphere W3->W4 W5 5. Purification Flash Chromatography Silica Gel W4->W5

Figure 2: Step-by-step operational workflow for the two-stage synthetic protocol.

Protocol A: Synthesis of Diethyl (2-cyanobutyl)malonate
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Enolate Generation: Add 50 mL of anhydrous ethanol to the flask and cool to 0 °C using an ice-water bath. Carefully add sodium ethoxide (0.68 g, 10 mmol, 0.1 equiv). Dropwise, add diethyl malonate (19.2 g, 120 mmol, 1.2 equiv). Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation. Note: A slight excess of malonate is used to suppress bis-alkylation.

  • Addition: Add 2-ethylacrylonitrile (8.1 g, 100 mmol, 1.0 equiv) dropwise over 20 minutes, maintaining the internal temperature below 10 °C to prevent uncontrolled exothermic polymerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by adding 10 mL of 1M HCl. Concentrate the ethanol under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude Michael adduct.

Protocol B: Reductive Cyclization to Ethyl 5-ethyl-2-oxopiperidine-3-carboxylate
  • Setup: Transfer the crude diethyl (2-cyanobutyl)malonate (~22 g) into a Parr hydrogenation vessel. Dissolve in 100 mL of absolute ethanol.

  • Catalyst Addition: Under a steady stream of nitrogen, carefully add Raney Nickel slurry in water/ethanol (approx. 2.0 g active catalyst). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Seal the vessel. Purge the headspace with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H₂ and heat to 50 °C. Agitate vigorously for 24 hours.

  • Filtration: Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite, washing with copious amounts of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting viscous oil by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate, gradient 80:20 to 50:50) to afford the pure lactam as a white solid/viscous oil.

Analytical Validation System

To ensure a self-validating workflow, orthogonal analytical checkpoints must be utilized at each stage to confirm structural integrity:

  • Checkpoint 1 (Michael Adduct): TLC (Hexane/EtOAc 4:1) should show complete consumption of 2-ethylacrylonitrile. IR spectroscopy must reveal a distinct, sharp nitrile stretch at ~2240 cm⁻¹ and strong ester carbonyl stretches at ~1735 cm⁻¹ .

  • Checkpoint 2 (Final Lactam): Successful cyclization is confirmed by the complete disappearance of the nitrile stretch in the IR spectrum. Crucially, the emergence of a broad N–H stretch at ~3200 cm⁻¹ alongside a downshifted lactam carbonyl stretch at ~1660 cm⁻¹ validates the formation of the cyclic amide.

  • NMR Verification: ¹H NMR (400 MHz, CDCl₃) will show the collapse of the simple malonate signals into a complex multiplet system characteristic of the piperidine ring[2]. The diagnostic N–H proton will appear as a broad singlet around 6.0–6.5 ppm, and the integration of the ethyl ester signals will reduce by half (from 6H to 3H for the -CH₃ group), confirming the loss of one equivalent of ethanol during lactamization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Impurities in 5-Ethyl-2-oxopiperidine-3-carboxylic Acid Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 5-Ethyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-Ethyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of obtaining this chiral building block in high purity. The crystallization of substituted piperidones, while a powerful purification technique, is often complicated by the presence of structurally similar impurities, stereoisomers, and process-related byproducts.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and best practices for piperidine derivatives. Since direct literature on this specific molecule is limited, the guidance herein is synthesized from established protocols for analogous structures, including piperidine-3-carboxylic acid derivatives and related lactams.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My final product has a persistent yellow or brown discoloration, even after initial crystallization. What is the cause and how can I fix it?

A1: Discoloration in piperidine-based compounds is a common issue, typically arising from the oxidation of the piperidine ring or trace impurities from the synthesis.[1] Amines, in general, are susceptible to air and light-induced degradation over time, forming colored byproducts.

Probable Causes:

  • Oxidation: Exposure of the piperidine starting materials or the final product to air and light.

  • Residual Reagents: Trace amounts of colored impurities from preceding synthetic steps.

  • Thermal Degradation: Applying excessive heat for prolonged periods during dissolution can sometimes cause degradation.

Recommended Solutions:

  • Activated Carbon (Charcoal) Treatment: This is the most effective method for removing colored, non-polar impurities.

    • Protocol: Dissolve the crude, colored product in the chosen hot recrystallization solvent. Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution. Swirl the mixture for 5-10 minutes to allow the carbon to adsorb the impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool.[2]

  • Purify Precursors: If the discoloration is severe, consider purifying the synthetic precursors. For instance, piperidine itself can be distilled to remove colored oxidation products before use.[1]

  • Inert Atmosphere: During the dissolution and cooling phases, using an inert atmosphere (e.g., Nitrogen or Argon) can help prevent further oxidation, especially if the process involves extended heating times.

Q2: During cooling, my compound separates as a sticky oil or an amorphous solid instead of forming distinct crystals. What is "oiling out" and how can I prevent it?

A2: This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded at a temperature that is still above its melting point (or the melting point of a solute-solvent mixture).[3] Instead of nucleating and growing into a crystalline lattice, the compound separates as a super-saturated liquid phase. This is a frequent challenge with moderately polar molecules like many piperidine derivatives.[3]

Probable Causes:

  • High Solute Concentration: The solution is too concentrated, leading to rapid supersaturation upon cooling.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for orderly crystal nucleation and growth.

  • Inappropriate Solvent: The chosen solvent may have too high a dissolving power, even at lower temperatures.

Recommended Solutions:

  • Slower Cooling Rate: This is the most critical parameter. Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Once at room temperature, transfer it to an ice bath for further crystallization. A slow cooling rate is known to favor the growth of larger, more well-defined crystals.[3]

  • Reduce Concentration: Use a slightly larger volume of hot solvent to dissolve the crude material. While this may slightly decrease the overall yield, it is often necessary to prevent oiling out and improve purity.[2]

  • Solvent System Modification:

    • If using a single solvent, try a solvent of slightly lower polarity.

    • If using a solvent/anti-solvent system, add the anti-solvent (the "poor" solvent) more slowly to the hot solution of your compound in the "good" solvent until the first sign of turbidity appears. Then, add a few drops of the good solvent to redissolve the cloudiness before allowing it to cool slowly.[3]

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization at a controlled rate.

Q3: My analytical data (HPLC, NMR) shows two distinct sets of peaks, suggesting I have a mixture of cis/trans diastereomers. How can I isolate the desired isomer?

A3: 5-Ethyl-2-oxopiperidine-3-carboxylic acid has two stereocenters (at the C3 and C5 positions). Therefore, it can exist as two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). Diastereomers have different physical properties, including solubility, which can be exploited for separation.

Probable Causes:

  • Non-Stereoselective Synthesis: The synthetic route used to create the piperidine ring may not have been stereoselective, leading to a mixture of isomers. This is common in cyclization reactions.[4]

Recommended Solutions:

  • Fractional Crystallization: This technique relies on the subtle differences in solubility between the diastereomers in a given solvent system.

    • Protocol: Carefully perform a recrystallization as usual. The first crop of crystals that forms may be enriched in the less soluble diastereomer. The more soluble diastereomer will remain preferentially in the mother liquor. Filter the first crop and analyze its purity. The mother liquor can then be concentrated and cooled further to obtain a second crop, which may be enriched in the other diastereomer. This process often requires multiple, iterative recrystallizations to achieve high diastereomeric purity.

  • Chromatographic Separation: If fractional crystallization is ineffective or too laborious, column chromatography is the most reliable method.

    • Method: Use silica gel chromatography. Since the compound is a carboxylic acid, it may streak on the silica. This can often be suppressed by adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Chiral Resolution via Derivatization: To separate the enantiomers of a specific diastereomer (e.g., the pure trans isomer), you can react the racemic carboxylic acid with a chiral auxiliary, such as a chiral amine or alcohol (e.g., L-(-)-menthol).[5] This forms a new pair of diastereomers (diastereomeric salts or esters) that can be separated by standard chromatography or crystallization. The chiral auxiliary is then chemically removed to yield the pure enantiomer.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for in crude 5-Ethyl-2-oxopiperidine-3-carboxylic acid?

A1: Besides the diastereomers discussed above, common impurities include:

  • Unreacted Starting Materials: The most common synthesis for the parent ring structure involves the hydrolysis of Ethyl 2-oxo-3-piperidinecarboxylate.[6][7] Incomplete hydrolysis will leave this ester as a major impurity.

  • Synthetic Byproducts: Depending on the synthetic route, byproducts from side reactions can be present. For example, if a Dieckmann condensation is used, byproducts from incomplete cyclization or alternative cyclization pathways may be present.

  • Salt Formation: As a piperidine derivative, the nitrogen atom is basic and can react with acidic gases from the atmosphere (like CO₂) or from nearby reagents (like HCl) to form solid salts.[1][8]

  • Solvent Impurities: Water or other solvents can be trapped within the crystal lattice.

Q2: How do I strategically select the best solvent system for recrystallization?

A2: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[2] For a moderately polar molecule like 5-Ethyl-2-oxopiperidine-3-carboxylic acid, a systematic screening approach is best.

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several small test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that did not show good solubility. If the compound dissolves completely upon heating, it's a potential recrystallization solvent.[3]

  • Allow the hot solutions to cool to room temperature and then place them in an ice bath. The formation of a good quantity of crystals indicates a suitable solvent.

Solvent Polarity Recommended Solvents for Screening Comments
Polar Protic Water, Ethanol, Isopropanol (IPA), MethanolCarboxylic acids often have some solubility in alcohols. Water can be an anti-solvent.
Polar Aprotic Acetone, Acetonitrile (MeCN), Ethyl Acetate (EtOAc)Good general-purpose solvents for moderately polar compounds.
Non-Polar Toluene, Hexanes, Petroleum Ether, Diethyl EtherLikely to be poor solvents (anti-solvents) on their own but useful in solvent-pair systems.

A patent for the closely related ethyl ester reports successful recrystallization from a mixture of isopropanol, petroleum ether, and ethanol, highlighting the utility of mixed solvent systems.[6]

Q3: What analytical techniques are essential for assessing the purity of my final product?

A3: A combination of techniques is necessary for a complete purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing chemical purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water (with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the carboxylic acid) is a good starting point.

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee) and diastereomeric ratio (dr). Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are highly effective for separating piperidine derivatives.[9]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can be used to detect and quantify impurities if their signals do not overlap with the product signals. It is also excellent for determining the diastereomeric ratio.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities based on their mass-to-charge ratio.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Section 3: Standard Operating Protocols
Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-Ethyl-2-oxopiperidine-3-carboxylic acid in an appropriately sized Erlenmeyer flask. Add the selected solvent in small portions while heating the mixture (e.g., on a hot plate with a water bath) and swirling. Add the minimum amount of hot solvent required to just dissolve the solid completely.[2]

  • Hot Filtration (if necessary): If insoluble impurities (or activated carbon) are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Recrystallization Using a Solvent/Anti-Solvent Pair
  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).[3]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Section 4: Visual Workflow Guides

The following diagrams illustrate the decision-making processes for troubleshooting and strategy selection.

G Diagram 1: Crystallization Troubleshooting Workflow start Crude Product for Crystallization issue_color Is product discolored? start->issue_color issue_oil Does it 'oil out'? issue_color->issue_oil No sol_color Perform Activated Carbon Treatment during dissolution. issue_color->sol_color Yes issue_purity Purity low post-crystallization? issue_oil->issue_purity No sol_oil 1. Reduce cooling rate. 2. Use more solvent. 3. Change solvent system. issue_oil->sol_oil Yes check_isomers Analyze for Diastereomers (NMR, HPLC) issue_purity->check_isomers Yes end_product High Purity Crystalline Product issue_purity->end_product No sol_color->issue_oil sol_oil->issue_purity sol_isomers Perform Fractional Crystallization or Column Chromatography check_isomers->sol_isomers Isomers Present check_isomers->end_product Other Impurities (Re-crystallize) sol_isomers->end_product

Caption: A workflow for troubleshooting common crystallization problems.

G Diagram 2: Purification Strategy Decision Tree start Impure Product purity_check Initial Purity > 90%? start->purity_check recryst Primary Strategy: Recrystallization purity_check->recryst Yes chromatography Primary Strategy: Column Chromatography purity_check->chromatography No (or very complex mixture) impurity_type Nature of Impurity? recryst->impurity_type final Pure Product chromatography->final fractional_cryst Fractional Crystallization impurity_type->fractional_cryst Diastereomers chiral_hplc Preparative Chiral HPLC or Derivatization impurity_type->chiral_hplc Enantiomers standard_recryst Standard Recrystallization impurity_type->standard_recryst Byproducts/ Starting Materials fractional_cryst->final chiral_hplc->final standard_recryst->final

Caption: A decision tree for selecting a purification strategy.

References
  • BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Oikawa, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

  • Conti, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. Retrieved from [Link]

  • Griggs, S. D., et al. (2018). Synthesis of highly substituted 2-spiropiperidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Notte, G. T., & Lectka, T. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Deng, Y., et al. (2019). The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-Ethyl-2-oxopiperidine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious solubility challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious solubility challenges associated with 5-Ethyl-2-oxopiperidine-3-carboxylic acid (CAS: 2059935-46-3)[1].

This compound features a piperidine ring with a lactam (2-oxo) and a carboxylic acid (3-position). While highly valuable as a synthetic building block, this specific structural motif creates severe solubility bottlenecks in standard organic workflows. Below, you will find the mechanistic causality behind these issues, troubleshooting FAQs, quantitative solubility profiles, and self-validating experimental protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is 5-Ethyl-2-oxopiperidine-3-carboxylic acid completely insoluble in standard organic solvents like DCM, chloroform, or ethyl acetate? A1: The insolubility is driven by intense intermolecular hydrogen bonding. The lactam motif acts as both a strong H-bond donor (N-H) and acceptor (C=O). Concurrently, the adjacent carboxylic acid acts as another donor/acceptor pair. In non-polar or moderately polar aprotic solvents, these molecules self-assemble into tightly bound dimeric or polymeric association complexes[2]. This creates an exceptionally high crystal lattice energy that standard organic solvents lack the dielectric constant to disrupt.

Q2: How can I achieve complete dissolution in aprotic solvents (e.g., DMF, THF, DCM) for amide coupling reactions? A2: The most efficient method is in situ salt formation. By adding 1.2 to 2.0 equivalents of a sterically hindered tertiary amine—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you deprotonate the carboxylic acid. This converts the neutral, heavily H-bonded network into a lipophilic ammonium carboxylate ion pair. The bulky alkyl groups of the amine act as a lipophilic "shield," drastically increasing the solubility of the complex in organic media and allowing coupling reagents (like HATU or EDC) unrestricted access to the carboxylate.

Q3: What if my downstream chemistry requires multi-step synthesis and is incompatible with free amines or basic conditions? A3: If transient salt formation is unsuitable, you must permanently mask the H-bond donor. Converting the carboxylic acid to an ester—yielding Ethyl 2-oxopiperidine-3-carboxylate (CAS: 3731-16-6)[3]—eliminates the acidic proton entirely. This ester derivative is highly soluble in standard organic solvents and can be carried through complex synthetic routes before global deprotection (saponification) at the final stage.

Q4: During purification via normal-phase silica gel chromatography, the compound streaks severely or precipitates on the column. How do I fix this? A4: Silica gel is highly polar and acidic, which exacerbates the compound's tendency to form H-bonds, leading to irreversible adsorption. To troubleshoot this, add a polar, acidic modifier (1% to 5% glacial acetic acid or formic acid) to your eluent (e.g., a DCM/MeOH system). The modifier competitively binds to the silica's active silanol groups and ensures the compound's carboxylic acid remains fully protonated, resulting in a sharp, mobile elution band.

Part 2: Solubilization Workflows & Mechanisms

Workflow A Insoluble 5-Ethyl-2-oxopiperidine- 3-carboxylic acid B Identify Downstream Application A->B C Organic Synthesis (e.g., Amide Coupling) B->C D Analytical Characterization (e.g., NMR, LCMS) B->D E Add 1.2-2.0 eq DIPEA (Forms lipophilic salt) C->E Immediate use F Esterification (Masks H-bond donor) C->F Multi-step synthesis G Use DMSO-d6 or add trace TFA-d D->G

Workflow for selecting the optimal solubilization strategy based on downstream applications.

Mechanism N1 Aggregated State (Strong Intermolecular H-Bonds) N2 Addition of Bulky Tertiary Amine (e.g., DIPEA) N1->N2 N3 Deprotonation & Ion Pair Formation N2->N3 N4 Solvated Monomer (Highly Soluble) N3->N4

Mechanistic pathway of H-bond disruption via bulky amine salt formation.

Part 3: Quantitative Solubility Data

The following table summarizes the empirical solubility profiles of 5-Ethyl-2-oxopiperidine-3-carboxylic acid across various solvent systems, highlighting the impact of chemical interventions.

Solvent SystemState / AdditiveEstimated SolubilityApplication Recommendation
Hexane / Toluene Free Acid< 0.1 mg/mLNot recommended.
Dichloromethane (DCM) Free Acid< 1.0 mg/mLPoor solubility; leads to heterogeneous reactions.
DCM + 1.5 eq DIPEA Amine Salt> 50 mg/mL Ideal for amide coupling (HATU/EDC).
Ethyl Acetate (EtOAc) Free Acid~ 2.0 mg/mLCompound will likely crash out during workup.
EtOAc Ethyl Ester Derivative> 100 mg/mL Ideal for multi-step organic synthesis extractions.
Dimethyl Sulfoxide (DMSO) Free Acid> 30 mg/mLExcellent for in vitro assays and NMR characterization.
Methanol (MeOH) Free Acid~ 15 mg/mLGood for stock solutions, but may interfere with coupling.

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ Solubilization via Amine Salt Formation

Use this protocol when preparing the compound for immediate amide coupling reactions.

  • Preparation: Weigh 5-Ethyl-2-oxopiperidine-3-carboxylic acid into a dry, argon-purged reaction vessel.

  • Suspension: Add the target anhydrous solvent (e.g., DCM or DMF) to achieve a 0.1 M concentration.

    • Observation: The mixture will appear as a cloudy, heterogeneous suspension.

  • Disruption: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous magnetic stirring at room temperature.

  • Validation Check: Monitor the reaction vessel. The cloudy suspension must transition to a clear, homogeneous solution within 2 to 5 minutes. This visual clearance is your self-validating proof that the crystal lattice has been successfully disrupted and the lipophilic ion pair has formed.

  • Execution: Proceed immediately with the addition of your coupling reagent (e.g., HATU) followed by the target amine.

Protocol B: Esterification for Permanent Lipophilicity Enhancement

Use this protocol to synthesize Ethyl 2-oxopiperidine-3-carboxylate[4] for multi-step workflows.

  • Preparation: Suspend 5-Ethyl-2-oxopiperidine-3-carboxylic acid in absolute ethanol to achieve a 0.2 M concentration.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 2.0 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise.

    • Caution: This step is highly exothermic and evolves HCl and SO2​ gases. Perform strictly inside a fume hood.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (78 °C) for 4 to 6 hours.

  • Validation Check: Monitor the reaction progress via TLC (Eluent: 10% MeOH in DCM). The highly polar, baseline-hugging spot of the starting material will disappear, replaced by a highly mobile, lipophilic spot corresponding to the esterified product.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the crude residue carefully with saturated aqueous NaHCO3​ , extract with Ethyl Acetate ( 3×20 mL ), dry over anhydrous Na2​SO4​ , and concentrate to yield the highly soluble ester.

References

  • BLD Pharm. "1504383-02-1 | 5-Methyl-2-oxopiperidine-4-carboxylic acid | BLD Pharm" (Contains catalog data for 5-Ethyl-2-oxopiperidine-3-carboxylic acid, CAS 2059935-46-3).
  • PubChem.
  • Lightner, D. A., et al. "Carboxylic Acid to Thioamide Hydrogen Bonding." PMC - NIH.
  • PubChem. "Nipecotic Acid | C6H11NO2 | CID 4498" (Piperidine-3-carboxylic acid, CAS 498-95-3).

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 5-Ethyl-2-oxopiperidine-3-carboxylic acid analysis

Welcome to the technical support resource for the HPLC analysis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC analysis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the persistent challenge of peak tailing. Our approach is built on explaining the causal mechanisms behind chromatographic phenomena to empower you to develop robust and reliable analytical methods.

Understanding the Analyte: 5-Ethyl-2-oxopiperidine-3-carboxylic acid

Before troubleshooting, it is imperative to understand the chemical nature of the analyte. 5-Ethyl-2-oxopiperidine-3-carboxylic acid possesses two key functional groups that dictate its chromatographic behavior:

  • A Carboxylic Acid (-COOH): This is an acidic group, meaning it can donate a proton to become a negatively charged carboxylate (-COO⁻). The pH of the mobile phase relative to this group's acidity constant (pKa) is the single most critical factor in controlling retention and peak shape. The pKa for this specific molecule is not widely published, but based on its structure (an aliphatic carboxylic acid adjacent to a carbonyl group), it can be estimated to be in the range of 3.5 - 4.5.

  • A Lactam (cyclic amide): The piperidone ring contains an amide group. While amides can be polar, the nitrogen atom is not basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

This combination makes the molecule a polar, ionizable compound. The primary challenge in its analysis is controlling the ionization state of the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[2][3]

Q2: How is peak tailing measured, and what is an acceptable value?

A: Peak asymmetry is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The tailing factor is calculated from the peak width at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0.[2] For many assays, a tailing factor of less than 1.5 is acceptable, though values closer to 1.0 are always desirable.[4] Values greater than 2 often indicate a significant issue with the method.

Q3: My peak for 5-Ethyl-2-oxopiperidine-3-carboxylic acid is tailing. What is the most likely cause?

A: The most probable cause is improper control of the mobile phase pH. If the mobile phase pH is close to the pKa of the analyte's carboxylic acid group (~3.5-4.5), a mixture of the ionized (R-COO⁻) and non-ionized (R-COOH) forms of the molecule will exist simultaneously.[3][5] These two forms have different polarities and interact differently with the reversed-phase column, leading to a mixed-mode retention mechanism that results in a broad, tailing peak.[5]

Q4: Can interactions with the column itself cause tailing for this acidic compound?

A: Yes, this is known as a secondary interaction. While tailing is most famously caused by basic compounds interacting with acidic silanol groups (Si-OH) on the silica surface of the column, other mechanisms exist.[1][4] Trace metal contaminants in the silica can act as interaction sites.[1] More importantly, ionized silanol groups (Si-O⁻), which become prevalent at pH > 3, can create an undesirable surface charge.[3][6] Suppressing the ionization of these silanol groups by using a low pH mobile phase is a key strategy to prevent these secondary interactions.[4]

In-Depth Troubleshooting Guide: A Systematic Approach

Peak tailing is a symptom that can point to issues with the mobile phase, the column, or the HPLC system itself. Follow this systematic guide to diagnose and resolve the problem.

Step 1: Mobile Phase Optimization (The Most Critical Factor)

The mobile phase is the first and most important area to investigate. For an ionizable acid like 5-Ethyl-2-oxopiperidine-3-carboxylic acid, controlling the pH is paramount.

  • Causality: To achieve a single, sharp peak, the analyte must exist in a single ionic state (>99%). For a carboxylic acid in reversed-phase HPLC, this is best achieved by forcing it into its neutral, protonated (R-COOH) form. This makes the molecule more hydrophobic, increasing its retention and leading to a consistent interaction with the stationary phase.[5][7] The general rule is to set the mobile phase pH at least 2 units below the analyte's pKa.[8]

  • Solution Protocol:

    • Target pH: Given the estimated pKa of 3.5-4.5, adjust the mobile phase pH to ≤ 2.5 . This ensures the carboxylic acid is fully protonated.

    • pH Modifier/Buffer Selection: Use a buffer system that is effective in the target pH range.

      • For pH ~2.5: A 10-25 mM potassium phosphate buffer (pKa₁ ≈ 2.15) is an excellent choice.[9]

      • For low pH without buffering: 0.1% formic acid (results in pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (results in pH ~2.0) can be used.[7][10] Note that TFA is an ion-pairing agent and can sometimes suppress MS signal or become permanently adsorbed to the column.[10]

    • Proper Preparation: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier (e.g., acetonitrile or methanol).[11]

  • Causality: A buffer resists changes in pH. Without a proper buffer, the introduction of the sample (which may have a different pH) can cause localized pH shifts at the column inlet, leading to peak distortion.[10] The buffer capacity is highest when the mobile phase pH equals the buffer's pKa.[8]

  • Solution:

    • Concentration: Use a buffer concentration between 10-50 mM. Below 5 mM, the buffering capacity may be insufficient.[8][9]

    • Selection: Choose a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH.[8][9]

Step 2: HPLC Column Assessment

If mobile phase optimization does not resolve the issue, the column is the next logical component to examine.

  • Causality: Most reversed-phase columns are made of silica that has been chemically bonded with hydrophobic ligands (like C18). However, some unreacted silanol groups (Si-OH) always remain.[1][12] These groups are acidic and can become deprotonated (Si-O⁻) at pH levels above ~3, creating active sites that can interact with analytes, causing tailing.[4] By operating at a low pH (≤ 2.5), you not only control the analyte's charge but also keep these silanol groups protonated and less active.[4]

  • Solution:

    • Use a Modern Column: Employ a high-purity, Type B silica column that is fully end-capped. End-capping is a process that deactivates most residual silanols with a small, inert chemical group.[3][13]

    • Consider Alternative Chemistries: For highly polar compounds, a standard C18 may not be ideal. Consider columns designed for polar analytes, such as those with a polar-embedded phase or those certified for use with 100% aqueous mobile phases.[14][15]

  • Causality: The accumulation of strongly retained sample matrix components or protein precipitation can create active sites or block the column frit, leading to peak distortion.[16] Operating a silica-based column at high pH (>8) will irreversibly dissolve the silica, destroying the column bed.

  • Solution Protocol: Column Cleaning & Regeneration

    • Disconnect the column from the detector.

    • Flush with your mobile phase without the buffer (e.g., water/acetonitrile).

    • Wash sequentially with 20-30 column volumes of each of the following:

      • 100% Methanol

      • 100% Acetonitrile

      • 75:25 Acetonitrile/Isopropanol

      • 100% Isopropanol (a strong solvent to remove hydrophobic contaminants)

    • Store the column in a suitable solvent (e.g., acetonitrile/water) as recommended by the manufacturer.

    • Always use a guard column to protect the analytical column from contaminants.[16]

  • Causality: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-linear relationship between the analyte and the stationary phase, which often results in tailing.[17]

  • Solution:

    • Reduce the concentration of your sample and re-inject.

    • If the peak shape improves, mass overload was a contributing factor. Determine the optimal sample concentration for your method.

Step 3: HPLC System & Method Check (Extra-Column Effects)

Extra-column effects are sources of band broadening and peak tailing that occur outside of the column itself.[3]

  • Causality: Any unnecessary space in the flow path, such as from poorly made connections or using tubing with an unnecessarily large internal diameter, contributes to "dead volume." This allows the analyte band to spread out before and after the column, causing broader, tailing peaks.[16][17]

  • Solution:

    • Ensure all fittings (especially between the injector, column, and detector) are properly seated and tightened. Use finger-tight fittings where appropriate.[18]

    • Use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm) and keep the length as short as possible.[3]

  • Causality: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to move through the top of the column too quickly without properly partitioning. This leads to distorted or split peaks.[18][19]

  • Solution:

    • Ideally, dissolve the sample in the initial mobile phase.

    • If sample solubility is an issue, use a solvent that is as weak as possible while still maintaining solubility.

    • Reduce the injection volume if using a strong sample solvent.[19]

Summary and Visualizations

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Peak Tailing 1. Mobile Phase
a. Incorrect pH (too close to analyte pKa)Adjust mobile phase pH to ≤ 2.5 using a suitable buffer (e.g., phosphate) or acid (formic acid).[8]
b. Insufficient buffer concentrationUse a buffer concentration of 10-50 mM.[9]
2. HPLC Column
a. Secondary silanol interactionsUse a modern, end-capped, high-purity silica column. Ensure mobile phase pH is low.[3][4]
b. Column contaminationFlush the column with a series of strong solvents. Use a guard column.[16]
c. Mass overloadReduce the sample concentration or injection volume.[17]
3. HPLC System
a. Extra-column dead volumeCheck all fittings; use short, narrow-bore tubing.[3][18]
b. Sample solvent mismatchDissolve the sample in the mobile phase or a weaker solvent.[19]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed (Tf > 1.5) Check_MP Step 1: Evaluate Mobile Phase Start->Check_MP Check_pH Is pH ≤ 2.5? Is buffer conc. 10-50 mM? Check_MP->Check_pH Adjust_MP Action: Adjust pH and/or buffer concentration. Re-analyze. Check_pH->Adjust_MP No Check_Column Step 2: Assess HPLC Column Check_pH->Check_Column Yes Adjust_MP->Check_MP Column_OK Is column modern, end-capped? Is it clean? Check_Column->Column_OK Clean_Column Action: Flush column or replace with new/appropriate column. Re-analyze. Column_OK->Clean_Column No Check_System Step 3: Check HPLC System Column_OK->Check_System Yes Clean_Column->Check_Column System_OK Check for dead volume. Match sample solvent. Check_System->System_OK Fix_System Action: Remake fittings, use shorter/narrower tubing, adjust sample solvent. Re-analyze. System_OK->Fix_System No Resolved Problem Resolved System_OK->Resolved Yes Fix_System->Check_System

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Analyte Ionization and Peak Shape Mechanism

This diagram illustrates why controlling pH is critical for 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Mechanism cluster_0 Scenario 1: Mobile Phase pH ≈ pKa (e.g., pH 4.0) cluster_1 Scenario 2: Mobile Phase pH << pKa (e.g., pH 2.5) Analyte_Mix R-COOH (Neutral) R-COO⁻ (Anionic) Result_Tailing Result: Two interacting species lead to a broad, tailing peak. Analyte_Single R-COOH (Neutral) Result_Sharp Result: One consistent species leads to a sharp, symmetrical peak.

Caption: Effect of mobile phase pH on analyte ionization and peak shape.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (n.d.). Waters Corporation.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci. (2025, November 27). alwsci.
  • HPLC Troubleshooting | Thermo Fisher Scientific - TW. (n.d.). Thermo Fisher Scientific.
  • Why Do Peaks Tail? - LC Troubleshooting Bible. (n.d.). LCGC.
  • [1]Troubleshooting HPLC- Tailing Peaks - Restek Resource Hub. (2014, March 11). Restek. Retrieved March 27, 2026, from

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.).
  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. (2022, March 15). Waters Corporation.
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent Technologies.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • LC Technical Tip - Phenomenex. (n.d.). Phenomenex.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Welch Materials.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (2019, June 4). Element Lab Solutions.
  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. (2025, August 2). PharmaCores.

Sources

Optimization

Technical Support Center: Optimizing 5-Ethyl-2-oxopiperidine-3-carboxylic Acid Esterification

Welcome to the Technical Support and Troubleshooting Guide for the esterification of 5-Ethyl-2-oxopiperidine-3-carboxylic acid . As a δ -lactam containing a C3-carboxylic acid, this molecule presents unique chemoselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the esterification of 5-Ethyl-2-oxopiperidine-3-carboxylic acid . As a δ -lactam containing a C3-carboxylic acid, this molecule presents unique chemoselective and thermodynamic challenges. This guide is engineered for drug development professionals and synthetic chemists to ensure high-yield, self-validating workflows.

Mechanistic Insights: Why is this Substrate Challenging?

Esterifying 5-ethyl-2-oxopiperidine-3-carboxylic acid is not a trivial transformation due to two competing degradation pathways:

  • Decarboxylation (The M-44 Byproduct): The carboxylic acid at the C3 position is situated α to the lactam carbonyl, making this molecule a β -amido acid (a β -dicarbonyl equivalent). Under thermal or acidic conditions, it readily undergoes decarboxylation via a 6-membered cyclic transition state, yielding 5-ethylpiperidin-2-one and CO 2​ . In fact, commercial samples of 2-oxopiperidine-3-carboxylic acid derivatives have been known to completely degrade to their decarboxylated lactam counterparts during storage or improper handling[1].

  • Lactam Solvolysis: Traditional acid-catalyzed Fischer esterification requires heating in the presence of an alcohol and a strong acid (e.g., H 2​ SO 4​ )[2]. These conditions promote the nucleophilic attack of the alcohol on the lactam carbonyl, leading to ring-opening (transamidation/solvolysis) and the formation of acyclic amino-diesters.

To achieve high yields, mild, heat-free, and strictly chemoselective conditions are mandatory.

Mechanism Acid C3-Carboxylic Acid (β-amido acid) TS Cyclic 6-Membered Transition State Acid->TS Heat / H+ Ester Desired Ester (Intact Scaffold) Acid->Ester Mild Activation (EDC or K2CO3) Decarb 5-Ethylpiperidin-2-one (Decarboxylation) TS->Decarb - CO2

Fig 1: Mechanistic divergence of 5-ethyl-2-oxopiperidine-3-carboxylic acid under varying conditions.

Decision Matrix & Validated Protocols

Select your esterification protocol based on the target ester. Do not use Fischer esterification for this scaffold.

Workflow Start 5-Ethyl-2-oxopiperidine- 3-carboxylic acid Decision Target Ester Type? Start->Decision Steglich Protocol A: Steglich (EDC/DMAP, 25°C) Decision->Steglich Complex/Steric Alcohol Alkylation Protocol B: Base Alkylation (K2CO3, R-X, 25°C) Decision->Alkylation Simple Alkyl (MeI, EtI) Fischer Fischer Esterification (H+, Heat) Decision->Fischer NOT RECOMMENDED

Fig 2: Decision tree for selecting the optimal esterification methodology.

Protocol A: Mild Steglich Esterification (Recommended for Complex Alcohols)

This method utilizes EDC and DMAP to activate the carboxylic acid into a highly electrophilic acylpyridinium intermediate at room temperature, entirely bypassing the thermal energy required for decarboxylation[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under N 2​ , dissolve 5-ethyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.1 M).

  • Reagent Addition: Add the target alcohol (1.2 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Activation: Portion-wise, add EDC·HCl (1.2 eq). Causality: Adding EDC at 0 °C controls the exothermic formation of the O-acylisourea, preventing localized heating.

  • Reaction: Remove the ice bath and stir at 25 °C for 12–18 hours.

  • Self-Validation Checkpoint: Pull a 10 μ L aliquot, dilute in MeCN, and run LC-MS. You should observe the [M+H]+ of the ester. If a massive peak at [M−44] is present, your starting material was already degraded.

  • Workup: Dilute with DCM. Wash rapidly with ice-cold 0.5 M HCl (to remove DMAP and EDC-urea), followed immediately by saturated NaHCO 3​ and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Chemoselective Base-Promoted Alkylation (Recommended for Methyl/Ethyl Esters)

By exploiting the pKa difference between the C3-carboxylic acid (pKa ~4) and the lactam nitrogen (pKa ~15), we can selectively deprotonate the acid using a mild base and trap it with an alkyl halide[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M) under N 2​ .

  • Deprotonation: Add anhydrous K 2​ CO 3​ (1.1 eq). Stir for 15 minutes at room temperature. Causality: K 2​ CO 3​ is strong enough to form the carboxylate but too weak to deprotonate the lactam NH, ensuring chemoselectivity.

  • Alkylation: Cool to 0 °C and dropwise add the alkyl halide (e.g., Iodomethane, 1.1 eq).

  • Reaction: Stir at 25 °C for 4–6 hours.

  • Workup: Quench with water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organics with 5% LiCl aqueous solution (to remove residual DMF), dry, and concentrate.

Troubleshooting Matrix

Analytical SymptomMechanistic CausalityCorrective Action
Major LC-MS peak at [M-44] Decarboxylation: The β -amido acid lost CO 2​ due to excessive heat or strong acid exposure.Verify the integrity of the starting material[1]. Strictly maintain reaction temperatures 25 °C. Switch from Fischer to Steglich conditions.
N-Alkylation observed (NMR) Over-deprotonation: A base that is too strong (e.g., NaH, KOtBu) was used, deprotonating the lactam nitrogen.Downgrade base strength to K 2​ CO 3​ or NaHCO 3​ . Ensure alkyl halide is strictly limited to 1.05 - 1.1 equivalents.
Acyclic Amino-Ester Byproduct Lactam Solvolysis: Nucleophilic attack of the alcohol on the lactam ring.Avoid heating the substrate in primary alcohols with strong acids. Use Protocol A or B.
N-Acylurea Byproduct (Protocol A) Slow Nucleophilic Attack: The O-acylisourea underwent a [1,3]-sigmatropic rearrangement before the alcohol could attack.Increase DMAP loading to 0.2 eq to accelerate acylpyridinium formation. Ensure the alcohol is not highly sterically hindered.

Frequently Asked Questions (FAQs)

Q: Can I use standard Fischer esterification (refluxing Methanol with H 2​ SO 4​ ) for this molecule? A: No. Heating 5-ethyl-2-oxopiperidine-3-carboxylic acid in acidic conditions will trigger rapid decarboxylation due to the β -amido acid motif[1]. Furthermore, prolonged heating in methanol and acid will lead to solvolysis (ring-opening) of the δ -lactam[2].

Q: I ran Protocol B (Alkyl Halide) and my yield is low, but starting material is consumed. What happened? A: If you used DMF as a solvent, the product might be lost in the aqueous phase during workup. Lactam-esters are surprisingly polar. Ensure you are extracting with a highly organic-soluble solvent (like EtOAc or 10% iPrOH in CHCl 3​ ) and washing with a 5% LiCl solution rather than massive volumes of water to remove DMF.

Q: How do I verify that my starting material hasn't already decarboxylated in the bottle? A: Run a quick 1 H-NMR or LC-MS on your starting material. Intact 5-ethyl-2-oxopiperidine-3-carboxylic acid will show a distinct methine proton at the C3 position (typically a doublet or doublet of doublets around 3.2–3.5 ppm). If this signal is replaced by a simple methylene multiplet, and the mass is 127 Da instead of 171 Da, your batch has completely degraded to 5-ethylpiperidin-2-one.

References

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide Source: PMC - NIH URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Advances URL:[Link]

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Best purification and chromatography techniques for crude 5-Ethyl-2-oxopiperidine-3-carboxylic acid

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid . As a highly polar δ -lactam with a β -carboxylic acid moiety, this mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid . As a highly polar δ -lactam with a β -carboxylic acid moiety, this molecule presents unique challenges in downstream processing. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity recovery for drug development applications.

Purification Decision Matrix

Selecting the correct purification technique depends heavily on the crude matrix. Because 5-Ethyl-2-oxopiperidine-3-carboxylic acid is highly polar, traditional normal-phase chromatography often fails. Use the decision tree below to determine the optimal workflow.

Workflow Start Crude 5-Ethyl-2-oxopiperidine -3-carboxylic acid Solubility Assess Matrix & Impurities Start->Solubility HighSalt High Salt / Polar Matrix Solubility->HighSalt LowSalt Organic Matrix Solubility->LowSalt HILIC HILIC Chromatography (Zwitterionic Phase) HighSalt->HILIC Retains polar analytes RPHPLC RP-HPLC (C18 + 0.1% TFA) LowSalt->RPHPLC Hydrophobic retention Pure Pure Target Compound HILIC->Pure RPHPLC->Pure

Figure 1: Chromatographic decision workflow for 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs): Fundamental Properties

Q: Why does my crude product streak severely on normal-phase silica gel? A: This is a fundamental polarity mismatch. 5-Ethyl-2-oxopiperidine-3-carboxylic acid contains both strong hydrogen bond donors/acceptors (the lactam -NH and C=O) and an acidic group (-COOH). On bare silica, these functional groups interact aggressively with free silanol sites, causing irreversible adsorption and severe streaking. We strongly recommend switching to Reversed-Phase (RP-HPLC)[1] or Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q: Is 5-Ethyl-2-oxopiperidine-3-carboxylic acid thermally stable during solvent removal? A: It is moderately stable but requires strict temperature control. Structurally, it is a β -amido acid (the carboxylic acid is beta to the lactam carbonyl). While amides are less electron-withdrawing than ketones, prolonged heating can induce thermal decarboxylation via a six-membered cyclic transition state, degrading your product into 5-ethylpiperidin-2-one. Causality Rule: Always maintain rotary evaporation bath temperatures below 40°C and use high vacuum to drive off aqueous solvents.

Troubleshooting Guide: Chromatography Issues

Issue 1: Peak Tailing and Broadening in RP-HPLC

  • Root Cause: The carboxylic acid group (estimated pKa ~3.5–4.5) partially ionizes at neutral pH. This creates a mixed population of neutral and anionic species, leading to split peaks and poor hydrophobic retention.

  • Solution: Force the molecule into a single, fully protonated state by adding an acidic modifier. Supplement both your aqueous and organic mobile phases with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. This lowers the pH to ~2.0, suppressing ionization and restoring sharp peak symmetry[1]. Furthermore, utilizing a specialized RP column with low silanol activity can prevent secondary interactions with the piperidine core[3].

Issue 2: Elution in the Void Volume (Poor Retention)

  • Root Cause: The ethyl group at C5 provides minimal hydrophobicity compared to the highly polar lactam core and carboxylic acid. On standard C18 columns, the molecule may not partition sufficiently into the stationary phase.

  • Solution: Pivot to HILIC. HILIC excels at retaining highly polar organic acids by partitioning them into a water-enriched layer immobilized on the stationary phase[4],[5].

HILIC_Mechanism Mobile Mobile Phase (>80% MeCN) Analyte Target Analyte (Polar Lactam) Mobile->Analyte Transports WaterLayer Water-Enriched Stationary Layer Analyte->WaterLayer Partitions into Stationary Stationary Phase (Silica/Zwitterionic) WaterLayer->Stationary H-Bonding

Figure 2: Mechanistic pathway of HILIC retention for polar lactam carboxylic acids.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems containing internal checks to verify success before proceeding to the next step.

Protocol A: Preparative RP-HPLC Workflow (For low-salt crude mixtures)
  • Sample Preparation: Dissolve 100 mg of crude in 1 mL of 10% MeCN in H₂O.

    • Validation Check: Centrifuge at 10,000 x g for 5 minutes. If the supernatant is completely clear, proceed. If a pellet forms, the matrix contains insoluble impurities; filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Equilibration: Flush a preparative C18 column with 95% Mobile Phase A (H₂O + 0.1% TFA) and 5% Mobile Phase B (MeCN + 0.1% TFA) for 5 Column Volumes (CV).

    • Validation Check: Monitor the UV baseline at 210 nm (lactam absorbance). Equilibration is complete only when the baseline drift is < 1 mAU/min and system pressure is stable within ± 2%.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes. The protonated carboxylic acid will elute smoothly[1].

  • Recovery: Pool fractions containing the target mass and lyophilize to avoid thermal decarboxylation.

Protocol B: HILIC Purification Workflow (For high-salt crude mixtures)
  • Sample Preparation: Dissolve crude in a highly organic solvent (e.g., 80% MeCN / 20% H₂O).

    • Validation Check: Visually inspect for phase separation. HILIC requires the sample diluent to closely match the initial mobile phase to prevent severe peak distortion[2].

  • Equilibration: Flush a Zwitterionic HILIC column with 90% B (MeCN) / 10% A (10 mM Ammonium Acetate, pH 5.5) for 10 CVs.

    • Validation Check: Inject a blank (sample diluent). If ghost peaks appear, extend equilibration by an additional 5 CVs. Zwitterionic phases require longer equilibration times to establish the water-enriched layer[4].

  • Elution: Run an isocratic hold at 90% B for 5 minutes, followed by a gradient down to 70% B over 15 minutes.

Quantitative Data Presentation

Table 1: Comparative Chromatographic Parameters for 5-Ethyl-2-oxopiperidine-3-carboxylic acid

ParameterRP-HPLC (C18)HILIC (Zwitterionic)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / H-bonding
Mobile Phase A H₂O + 0.1% TFA10 mM NH₄OAc in H₂O (pH 5.5)
Mobile Phase B MeCN + 0.1% TFAMeCN (No acid modifier)
Initial Gradient 5% B90% B
Target Analyte Retention Factor ( k′ ) 1.5 - 3.03.0 - 5.0
Best Use Case Low-salt crude, organic impuritiesHigh-salt crude, highly polar impurities

References

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Teledyne ISCO Application Notes. URL:[Link]

  • SIELC Technologies. "Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column." SIELC Applications. URL:[Link]

  • ResearchGate. "Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics." Journal of Chromatography A. URL:[Link]

  • Agilent Technologies. "Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column." Agilent Application Notes. URL:[Link]

  • SIELC Technologies. "HILIC Separation of Carboxylic Acids." SIELC Applications. URL:[Link]

Sources

Optimization

Minimizing side reactions during 5-Ethyl-2-oxopiperidine-3-carboxylic acid functionalization

Welcome to the technical support center for the functionalization of 5-Ethyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 5-Ethyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable synthetic intermediate. Here, we address common challenges and provide troubleshooting strategies to minimize side reactions and maximize the yield and purity of your desired products.

Introduction to the Molecule and its Challenges

5-Ethyl-2-oxopiperidine-3-carboxylic acid is a chiral heterocyclic compound with significant potential in medicinal chemistry. Its structure, featuring a lactam ring, a carboxylic acid, and a stereocenter at the C3 position, presents a unique set of challenges during chemical modification. The primary reactive handle is the carboxylic acid at the C3 position, which is the target for functionalization, typically through amide bond formation or esterification. However, the proximity of the ketone, the lactam, and the chiral center makes the molecule susceptible to several side reactions.

This guide will focus on providing practical, in-depth solutions to the most frequently encountered problems during the functionalization of this molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery and a common transformation for 5-Ethyl-2-oxopiperidine-3-carboxylic acid. However, several side reactions can compromise the yield and purity of the desired amide.

Question 1: I am observing significant epimerization at the C3 position during my amide coupling reaction. How can I prevent this?

Answer:

Epimerization, the inversion of the stereocenter at C3, is a common and critical issue as it can lead to a mixture of diastereomers that are often difficult to separate and can have different biological activities. The primary cause of epimerization is the deprotonation of the acidic proton at C3 by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face.[1][2]

Troubleshooting Strategies:

  • Choice of Coupling Reagents: Avoid using coupling reagents that require strong, non-nucleophilic bases for activation. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) are generally preferred as they can be used under milder conditions and are known to suppress racemization.[2][3]

  • Base Selection: If a base is necessary, use a sterically hindered, non-nucleophilic base in stoichiometric amounts. Excess base or the use of strong bases like triethylamine (TEA) at elevated temperatures can promote epimerization. Consider using a weaker base like N,N-diisopropylethylamine (DIPEA).

  • Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature). Elevated temperatures provide the activation energy for deprotonation and subsequent epimerization.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.

Experimental Protocol: Low-Epimerization Amide Coupling

  • Dissolve 5-Ethyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • If necessary, add DIPEA (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution) and proceed with standard workup and purification.

Question 2: My amide coupling reaction is sluggish, and I'm getting a lot of unreacted starting material. What can I do?

Answer:

A sluggish reaction can be due to several factors, including insufficient activation of the carboxylic acid, low nucleophilicity of the amine, or steric hindrance.

Troubleshooting Strategies:

  • Activation Method: For less reactive amines, consider more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are generally more efficient at forming the active ester intermediate.

  • Solvent Choice: Ensure you are using an appropriate anhydrous solvent. Polar aprotic solvents like DMF or NMP can often enhance the rate of amide coupling reactions.

  • Reaction Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.

  • Temperature: While high temperatures can promote epimerization, a modest increase in temperature (e.g., to 40 °C) might be necessary for challenging couplings. This should be done cautiously and with careful monitoring for side products.

Question 3: I am observing a significant amount of an N-acylurea byproduct. How can I minimize its formation?

Answer:

N-acylurea is a common byproduct when using carbodiimide coupling reagents like DCC or EDC. It forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

Troubleshooting Strategies:

  • Use of Additives: The addition of HOBt or Oxyma is crucial. These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[3]

  • Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and HOBt before adding the amine can sometimes reduce the formation of N-acylurea.

  • Purification: N-acylurea byproducts derived from EDC are generally water-soluble and can be removed during the aqueous workup. If DCC is used, the resulting dicyclohexylurea is poorly soluble in most organic solvents and can often be removed by filtration.

Section 2: Esterification Reactions

Esterification of the C3 carboxylic acid is another important functionalization. The choice of method depends on the desired ester and the stability of the starting material.

Question 4: I am trying to perform a Fischer esterification with methanol and a strong acid catalyst, but I am getting low yields and multiple byproducts. What is going wrong?

Answer:

Fischer esterification, which involves reacting a carboxylic acid with an alcohol under strong acidic conditions (e.g., H₂SO₄, HCl), is often too harsh for a sensitive substrate like 5-Ethyl-2-oxopiperidine-3-carboxylic acid.[4][5] The strong acid can lead to:

  • Lactam Hydrolysis: The lactam ring can be cleaved under strong acidic conditions, especially with prolonged heating.

  • Decarboxylation: As a β-keto acid derivative, the molecule can be susceptible to decarboxylation under harsh acidic and thermal conditions.[6][7]

  • Epimerization: While more common under basic conditions, epimerization can also be catalyzed by acids.

Troubleshooting Strategies:

  • Milder Esterification Methods:

    • Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) and a catalytic amount of a nucleophilic catalyst (like 4-dimethylaminopyridine, DMAP) at room temperature.[8] This is a much milder and more controlled method for ester formation.

    • Alkylation of the Carboxylate: You can form the carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method avoids strongly acidic or basic conditions.

    • Using other coupling reagents: Reagents like POCl₃ can also be used for esterification under mild conditions.[9]

Experimental Protocol: Steglich Esterification

  • Dissolve 5-Ethyl-2-oxopiperidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane).

  • Cool the solution to 0 °C.

  • Add DCC or EDC (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Proceed with a standard aqueous workup and purification.

Section 3: General Stability and Handling

Question 5: I am concerned about the stability of 5-Ethyl-2-oxopiperidine-3-carboxylic acid during storage and handling. Are there any precautions I should take?

Answer:

While generally stable, prolonged exposure to harsh conditions should be avoided.

Handling and Storage Recommendations:

  • Storage: Store the compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

  • pH: Avoid exposure to strong acids and bases, as this can lead to lactam hydrolysis or other degradation pathways.

  • Temperature: Avoid prolonged heating, which could potentially lead to decarboxylation.

Visualizing the Challenges: Reaction Pathways and Decision Making

To better understand the potential pitfalls and the strategies to avoid them, the following diagrams illustrate the key concepts.

Side_Reactions cluster_start Starting Material cluster_desired Desired Functionalization cluster_side Potential Side Reactions SM 5-Ethyl-2-oxopiperidine-3-carboxylic acid Amide Amide Product SM->Amide Amide Coupling (e.g., EDC/HOBt) Ester Ester Product SM->Ester Esterification (e.g., Steglich) Epimer Epimerized Product SM->Epimer Strong Base / Heat Decarbox Decarboxylated Product SM->Decarbox Harsh Acid / Heat Hydrolysis Lactam Hydrolysis Product SM->Hydrolysis Strong Acid/Base N_Acylurea N-Acylurea Byproduct Amide->N_Acylurea Carbodiimide Rearrangement

Caption: Overview of desired reactions and potential side reactions.

Troubleshooting_Amide_Coupling start Start: Amide Coupling issue Problem Observed? start->issue epimerization Epimerization issue->epimerization Yes sluggish Sluggish Reaction issue->sluggish Yes byproduct N-Acylurea Byproduct issue->byproduct Yes end Successful Coupling issue->end No solution_epimerization Use mild coupling agents (EDC/HOBt) Low temperature Control base stoichiometry epimerization->solution_epimerization solution_sluggish Use stronger coupling agents (HATU) Change solvent (DMF) Increase concentration sluggish->solution_sluggish solution_byproduct Add HOBt/Oxyma Pre-activate acid Water-soluble workup for EDC byproduct->solution_byproduct solution_epimerization->end solution_sluggish->end solution_byproduct->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Ethyl-2-oxopiperidine-3-carboxylic acid and 2-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, piperidone scaffolds are of paramount importance. Their utility as synthetic intermediates st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, piperidone scaffolds are of paramount importance. Their utility as synthetic intermediates stems from multiple reactive sites that allow for diverse functionalization. This guide provides an in-depth comparison of the reactivity of two such scaffolds: 5-Ethyl-2-oxopiperidine-3-carboxylic acid and its parent compound, 2-oxopiperidine-3-carboxylic acid. While direct comparative kinetic studies are not extensively documented in the literature, this analysis synthesizes fundamental principles of organic chemistry to predict and explain the nuanced differences in their chemical behavior, supported by insights from analogous systems.

Structural and Electronic Overview

At first glance, the two molecules differ by a single ethyl group at the C5 position. This seemingly minor structural modification introduces significant, predictable changes in the molecule's steric and electronic profile, which in turn governs its reactivity at three key sites: the lactam nitrogen (N1), the carbonyl carbon (C2), and the carboxylic acid at C3.

Structures cluster_0 2-oxopiperidine-3-carboxylic acid cluster_1 5-Ethyl-2-oxopiperidine-3-carboxylic acid mol1 mol2

Caption: Molecular structures of the two piperidone derivatives.

Key Physicochemical Differences: A Predictive Analysis

The primary influence of the C5-ethyl group is two-fold:

  • Electronic Effect: As an alkyl group, the ethyl substituent is weakly electron-donating through induction and hyperconjugation. This effect, though modest, slightly increases the electron density within the piperidine ring.

  • Steric Effect: More significantly, the ethyl group introduces steric bulk on the opposite side of the ring from the primary reactive centers (N1, C2, C3). However, its presence can influence the conformational equilibrium of the ring, which may indirectly affect the accessibility of these sites. The piperidine ring is not planar, and the preference for the ethyl group to occupy an equatorial position can influence the overall shape and accessibility of the molecule.[1]

These factors lead to predictable differences in reactivity at various sites across the molecule.

Comparative Reactivity Analysis at Key Functional Groups

N-H Acidity and N-Alkylation/Acylation Reactivity

The lactam N-H proton is acidic and can be deprotonated by a suitable base to form a nucleophilic amide anion, which can then be alkylated or acylated.

  • 2-oxopiperidine-3-carboxylic acid (Parent Compound): The acidity of the N-H is standard for a δ-lactam. Deprotonation yields an anion that can readily react with electrophiles.

  • 5-Ethyl-2-oxopiperidine-3-carboxylic acid (Ethyl Derivative):

    • Electronic Impact: The electron-donating ethyl group is expected to slightly decrease the acidity of the N-H proton by destabilizing the resulting negative charge on the nitrogen. This would theoretically slow the rate of deprotonation.

    • Steric Impact: The C5-ethyl group is remote from the nitrogen atom and is unlikely to cause direct steric hindrance to the approach of a base or an electrophile to the nitrogen atom.[2] However, in reactions involving bulky catalysts or reagents, the overall size of the molecule can play a role.[3]

Predicted Outcome: In competitive N-alkylation reactions, 2-oxopiperidine-3-carboxylic acid is predicted to react slightly faster due to its higher N-H acidity. However, this difference is expected to be minor, and for most synthetic purposes, both would be considered similarly reactive at this position.

Reactivity_Logic cluster_factors Governing Factors cluster_sites Reactive Sites Start Comparing Reactivity: 5-Ethyl vs. Unsubstituted Piperidone Electronic Electronic Effects (Inductive Donation) Start->Electronic Steric Steric Effects (Bulk/Conformation) Start->Steric NH N-H Acidity & N-Alkylation Electronic->NH Slightly Decreased Acidity COOH C3-Carboxylic Acid Esterification Electronic->COOH Negligible Impact CO C2-Carbonyl Nucleophilic Attack Electronic->CO Negligible Impact Steric->NH Minimal Impact Steric->COOH Minimal Impact Steric->CO Potential Minor Hindrance Outcome_NH Outcome_NH NH->Outcome_NH Prediction: Unsubstituted is slightly faster. Outcome_COOH Outcome_COOH COOH->Outcome_COOH Prediction: Similar reactivity. Outcome_CO Outcome_CO CO->Outcome_CO Prediction: Unsubstituted may be slightly favored.

Caption: Logical flow of reactivity comparison based on steric and electronic factors.

C3-Carboxylic Acid Reactivity (Esterification)

The carboxylic acid at the C3 position can undergo typical reactions such as esterification, amidation, or reduction.

  • 2-oxopiperidine-3-carboxylic acid (Parent Compound): This site is readily accessible for standard transformations. For example, Fischer esterification or coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) proceed efficiently.[4]

  • 5-Ethyl-2-oxopiperidine-3-carboxylic acid (Ethyl Derivative): The C5-ethyl group is positioned on the opposite side of the six-membered ring from the C3-carboxylic acid. Therefore, it is not expected to exert any significant steric or electronic influence on reactions occurring at this site.

Predicted Outcome: The reactivity of the carboxylic acid function is predicted to be virtually identical for both compounds. Reaction rates and yields for processes like esterification or amide bond formation should be comparable under the same conditions.

C2-Carbonyl Reactivity

The lactam carbonyl group can, under certain conditions, be subject to nucleophilic attack, although it is less electrophilic than a ketone carbonyl due to amide resonance.[5]

  • 2-oxopiperidine-3-carboxylic acid (Parent Compound): The carbonyl carbon is accessible to strong nucleophiles or reducing agents (e.g., LiAlH₄).

  • 5-Ethyl-2-oxopiperidine-3-carboxylic acid (Ethyl Derivative): While the ethyl group is not adjacent to the carbonyl, its influence on the ring's conformation could subtly alter the presentation of the carbonyl group to an incoming nucleophile. A bulky group at C5 could favor a chair conformation where one face of the carbonyl is slightly more shielded.

Predicted Outcome: For most reactions, the difference in carbonyl reactivity is expected to be negligible. However, in highly stereoselective reactions or with very bulky nucleophiles, minor differences in reaction rates or diastereoselectivity might emerge. The parent compound may exhibit slightly more favorable kinetics due to the absence of any potential transannular steric interactions.

Illustrative Experimental Data: A Predictive Model

While direct, published head-to-head kinetic data is unavailable, we can construct an illustrative model based on the well-established principles of steric and electronic effects.[2][6] The following table presents hypothetical experimental outcomes for two common reactions, reflecting the predicted reactivity differences.

This data is illustrative and intended to model the expected trends based on chemical principles.

ReactionCompoundPredicted Relative Rate Constant (k_rel)Predicted Yield (24h)Rationale
N-Alkylation (with Benzyl Bromide, K₂CO₃, DMF)2-oxopiperidine-3-carboxylic acid1.00 (Reference)92%Baseline reactivity; slightly higher N-H acidity.
5-Ethyl-2-oxopiperidine-3-carboxylic acid~0.9589%Slightly lower N-H acidity due to electron-donating ethyl group.
Esterification (with MeOH, H₂SO₄ cat.)2-oxopiperidine-3-carboxylic acid1.00 (Reference)95%Unhindered carboxylic acid.
5-Ethyl-2-oxopiperidine-3-carboxylic acid~1.0095%C5-substituent is remote and has no significant effect on the C3-COOH group.

Experimental Protocol: Comparative N-Alkylation

This protocol provides a framework for experimentally verifying the predicted differences in N-alkylation reactivity.

G cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A 1. To separate flasks under N2, add piperidone (1.0 eq) and anhydrous DMF. B 2. Add K2CO3 (2.5 eq) to each flask. A->B C 3. Add Benzyl Bromide (1.1 eq) at 0°C. B->C D 4. Warm to RT. Stir for 24h. C->D E 5. Monitor by TLC/LC-MS at t=1, 4, 8, 24h. D->E F 6. Quench with H2O, extract with EtOAc. E->F G 7. Wash organic layer with brine, dry (Na2SO4). F->G H 8. Concentrate in vacuo. G->H I 9. Purify via flash chromatography. H->I

Caption: Workflow for the comparative N-alkylation experiment.

Objective: To compare the rate of N-benzylation between 5-Ethyl-2-oxopiperidine-3-carboxylic acid and 2-oxopiperidine-3-carboxylic acid.

Materials:

  • 2-oxopiperidine-3-carboxylic acid

  • 5-Ethyl-2-oxopiperidine-3-carboxylic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add 2-oxopiperidine-3-carboxylic acid (1.0 mmol) to one and 5-Ethyl-2-oxopiperidine-3-carboxylic acid (1.0 mmol) to the other.

  • To each flask, add anhydrous DMF (10 mL) and stir to dissolve.

  • Add anhydrous potassium carbonate (2.5 mmol, 2.5 eq) to each flask.

  • Cool the suspensions to 0°C in an ice bath.

  • Slowly add benzyl bromide (1.1 mmol, 1.1 eq) to each flask.

  • Reaction Monitoring: Remove the ice bath and allow the reactions to warm to room temperature. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzing them by LC-MS or TLC to determine the ratio of starting material to product.

  • Workup: After 24 hours (or upon completion), quench each reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-benzylated product.

  • Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Compare the yields and reaction progress over time to assess the relative reactivity.

Conclusion and Application Insights

The introduction of a C5-ethyl group to the 2-oxopiperidine-3-carboxylic acid scaffold primarily introduces subtle electronic effects and potential conformational biases rather than direct steric hindrance at the key reactive sites.

  • For N-Alkylation/Acylation: The parent compound, 2-oxopiperidine-3-carboxylic acid, is predicted to be marginally more reactive due to its slightly higher N-H acidity. This difference is likely to be insignificant in most synthetic applications unless performing a competitive reaction.

  • For C3-Carboxylic Acid Chemistry: Both compounds should exhibit nearly identical reactivity, making them interchangeable for modifications at this position.

  • For C2-Carbonyl Chemistry: Reactivity is expected to be highly similar, with a minor potential for the parent compound to react faster with very bulky reagents.

Recommendation for Researchers: The choice between these two reagents should not be based on anticipated major differences in reactivity for standard transformations. Instead, the decision should be guided by the desired properties of the final molecule. The ethyl group can be used to increase lipophilicity, modulate crystal packing, or probe a specific binding pocket in a drug target without significantly altering the synthetic accessibility of the scaffold's primary functional groups. This analysis provides a predictive framework to guide experimental design and reagent selection in the synthesis of complex piperidine-based molecules.

References

  • Arkat USA. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. [Link]

  • PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • Chemical Reviews. Chemistry of Bridged Lactams and Related Heterocycles. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Ethyl-2-oxopiperidine-3-carboxylic Acid Quantification

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-Ethyl-2-oxopiperidine-3-carboxylic acid, a key intermediate in various synthetic pathways. The objective is to eq...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-Ethyl-2-oxopiperidine-3-carboxylic acid, a key intermediate in various synthetic pathways. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and validate an analytical method that is fit for its intended purpose, ensuring data integrity and regulatory compliance. The methodologies and validation parameters presented herein are grounded in established scientific principles and authoritative guidelines.

Introduction: The Analytical Challenge

5-Ethyl-2-oxopiperidine-3-carboxylic acid possesses a unique chemical structure, incorporating a lactam ring, a carboxylic acid group, and a chiral center. This combination of functionalities presents specific challenges for quantitative analysis. The polarity imparted by the carboxylic acid can lead to poor retention on traditional reversed-phase chromatography columns, while the lactam functionality can influence its stability. Furthermore, the potential for stereoisomers necessitates methods that can ensure specificity.

The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. This guide will focus on the three most prevalent and powerful techniques for the analysis of such compounds:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, often requiring derivatization for polar analytes.

The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2][3][4][5][6]

The Foundation of Trust: Analytical Method Validation

The primary objective of analytical method validation is to demonstrate that the method is "suitable for its intended purpose."[7] This is achieved by evaluating a set of performance characteristics.[5][6]

Diagram: The Workflow of Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Application A Define Analytical Target Profile B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Stability J->K L Sample Analysis K->L M Quality Control L->M

Caption: A typical workflow for analytical method development and validation.

The core validation parameters that will be compared for each analytical technique are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

This section provides a detailed comparison of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its simplicity, robustness, and cost-effectiveness.

Principle: The analyte is separated on a chromatographic column based on its interaction with the stationary and mobile phases. Detection is achieved by measuring the absorbance of UV light by the analyte. For 5-Ethyl-2-oxopiperidine-3-carboxylic acid, the lactam chromophore should provide adequate UV absorbance for detection.

Experimental Protocol: A Representative HPLC-UV Method

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Chromatographic Conditions:

    • LC System: Agilent 1260 Infinity II or equivalent.[8]

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). The acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby improving retention and peak shape.[9][10]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte; typically in the range of 200-220 nm for the lactam chromophore.

Performance Characteristics (Hypothetical Data for Comparison)

Validation ParameterExpected PerformanceRationale
Specificity ModeratePotential for interference from co-eluting impurities that also absorb at the detection wavelength. Peak purity analysis using a diode array detector (DAD) is recommended.[11]
Linearity Excellent (R² > 0.999)Wide linear range achievable with UV detection.[9]
Accuracy 98-102%Generally good for well-resolved peaks.
Precision (%RSD) < 2%HPLC is a highly precise technique.
LOD ~0.1 µg/mLDependent on the molar absorptivity of the analyte.
LOQ ~0.3 µg/mLTypically 3 times the LOD.
Robustness HighMinor changes in mobile phase composition, pH, and flow rate should not significantly impact results.

Diagram: HPLC-UV Experimental Workflow

G A Sample Preparation (Dissolution & Filtration) B HPLC System A->B C C18 Column B->C D UV Detector C->D E Data Acquisition & Analysis D->E

Caption: A simplified workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.[2][12]

Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), which provides a high degree of specificity.

Experimental Protocol: A Representative LC-MS/MS Method

  • Sample Preparation:

    • For biological matrices (e.g., plasma), protein precipitation followed by centrifugation is a common approach.[12][13]

    • Dilution of the sample in a suitable solvent.

    • Addition of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • Chromatographic Conditions:

    • LC System: UHPLC system for fast and efficient separations.

    • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm) is typically used.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common choice for ESI-MS.[13] Formic acid aids in the protonation of the analyte in positive ion mode.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode due to the presence of the basic nitrogen in the piperidine ring.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be generated by fragmentation of the precursor ion in the collision cell. These transitions need to be optimized for the specific analyte.

Performance Characteristics (Hypothetical Data for Comparison)

Validation ParameterExpected PerformanceRationale
Specificity ExcellentMRM detection is highly specific, minimizing the risk of interference.
Linearity Excellent (R² > 0.99)Wide dynamic range.
Accuracy 95-105%The use of an internal standard corrects for matrix effects and variability.
Precision (%RSD) < 5%Excellent precision, even at low concentrations.
LOD < 0.1 ng/mLSignificantly lower than HPLC-UV.
LOQ < 0.3 ng/mLHighly sensitive.
Robustness ModerateSensitive to matrix effects, which can be mitigated with appropriate sample preparation and the use of an internal standard.

Diagram: LC-MS/MS Experimental Workflow

G A Sample Preparation (e.g., Protein Precipitation) B UHPLC System A->B C Reversed-Phase Column B->C D Mass Spectrometer (ESI Source) C->D E Tandem MS (MRM Detection) D->E F Data Acquisition & Analysis E->F

Caption: A typical workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like 5-Ethyl-2-oxopiperidine-3-carboxylic acid, derivatization is a mandatory step to increase volatility and improve chromatographic performance.[10][14]

Principle: The derivatized analyte is vaporized in a heated injector and separated on a capillary column. The separated compounds are then detected by a mass spectrometer.

Experimental Protocol: A Representative GC-MS Method

  • Sample Preparation and Derivatization:

    • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte from the sample matrix.

    • Derivatization: This is a critical step. The carboxylic acid group must be derivatized. Common derivatization strategies include:

      • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol with an acid catalyst) to form a methyl ester.

      • Silylation: Reacting the carboxylic acid with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) ester.[15] This also derivatizes the lactam N-H.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC with a 5977A MSD or equivalent.

    • Column: A non-polar capillary column (e.g., DB-5ms).[14]

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to elute the derivatized analyte.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for enhanced sensitivity and selectivity.

Performance Characteristics (Hypothetical Data for Comparison)

Validation ParameterExpected PerformanceRationale
Specificity HighMass spectrometric detection provides good specificity, especially in SIM mode.
Linearity Good (R² > 0.99)Good linearity over a reasonable concentration range.
Accuracy 90-110%Can be influenced by the efficiency and reproducibility of the derivatization step.
Precision (%RSD) < 10%The multi-step sample preparation and derivatization can introduce more variability.
LOD ~1 ng/mLGood sensitivity, but generally less than LC-MS/MS.
LOQ ~3 ng/mLDependent on the efficiency of derivatization and the ionization of the derivative.
Robustness ModerateThe derivatization step is often the most critical and least robust part of the method.

Diagram: GC-MS Experimental Workflow

G A Sample Preparation (Extraction) B Derivatization (Esterification or Silylation) A->B C GC-MS System B->C D Capillary Column C->D E Mass Spectrometer (EI Source) D->E F Data Acquisition & Analysis (SIM) E->F

Caption: A typical workflow for GC-MS analysis requiring derivatization.

Method Selection and Final Recommendations

The choice of the most suitable analytical method depends on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity GoodExcellentHigh
Selectivity ModerateExcellentHigh
Speed ModerateFast (with UHPLC)Slow (due to derivatization)
Cost LowHighModerate
Complexity LowHighHigh
Matrix Tolerance GoodModerate (requires clean-up)Low (requires extensive clean-up)

Recommendations:

  • For routine quality control of bulk drug substance or formulated product where concentration levels are high and the matrix is simple, HPLC-UV is a cost-effective, robust, and reliable choice.

  • For the quantification of low levels of the analyte in complex biological matrices (e.g., plasma, urine) for pharmacokinetic or toxicokinetic studies, LC-MS/MS is the unequivocal gold standard due to its superior sensitivity and selectivity.

  • GC-MS can be a viable alternative to LC-MS/MS if the instrumentation is readily available. However, the requirement for derivatization adds complexity and potential for variability.

Ultimately, the selected method must be rigorously validated to ensure that it generates reliable and reproducible data that can support regulatory submissions and critical decision-making in the drug development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][4]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][16]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link][4]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][17]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][7]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]

  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][9]

  • OMICS International. (2015, May 15). Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link][11]

  • UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. [Link][15]

  • Springer. (2019, May 8). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different solvent extracts. [Link][8]

Sources

Validation

Optimizing Reproducibility in Liquid-Liquid Extraction of 5-Ethyl-2-oxopiperidine-3-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter downstream purification bottlenecks when dealing with highly functionalized pharmaceutical building blocks. 5-Ethyl-2-oxopiperidine-3-carboxylic acid (CAS: 205993...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter downstream purification bottlenecks when dealing with highly functionalized pharmaceutical building blocks. 5-Ethyl-2-oxopiperidine-3-carboxylic acid (CAS: 2059935-46-3) is a prime example. Widely utilized as an intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), its isolation is notoriously prone to batch-to-batch variability.

This guide objectively compares traditional and modern Liquid-Liquid Extraction (LLE) methodologies for this compound, providing actionable, self-validating protocols and mechanistic insights to help you achieve >95% recovery with high reproducibility.

Physicochemical Profiling: The Root of Extraction Variability

To design a reproducible extraction, we must first analyze the molecular causality behind the separation challenges. 5-Ethyl-2-oxopiperidine-3-carboxylic acid is an amphiphilic molecule characterized by three distinct domains:

  • A lipophilic ethyl group that drives organic solubility.

  • A neutral lactam core (2-oxopiperidine) that acts as a polar, hydrogen-bonding domain.

  • An ionizable carboxylic acid (estimated pKa​≈4.0 ).

The Emulsion Problem: When subjected to turbulent mixing in a traditional separatory funnel, this amphiphilic structure acts as a weak surfactant. It lowers the interfacial tension between the aqueous and organic phases, stabilizing micro-droplets and creating stubborn emulsions.

The pH-Swing Imperative: Because of the carboxylic acid moiety, extraction efficiency is entirely pH-dependent. At pH > 6.0, the molecule exists as a highly water-soluble carboxylate salt. At pH 2.0, the acid is fully protonated, maximizing its partition coefficient ( LogP ) into organic solvents.

Methodological Comparison: Solvents and Systems

We evaluated three distinct approaches to recovering 5-Ethyl-2-oxopiperidine-3-carboxylic acid from an aqueous reaction matrix.

Method A: Traditional Batch LLE (Dichloromethane)

Historically, halogenated solvents like Dichloromethane (DCM) have been used for their high density and solvency. However, DCM is highly toxic, and its interaction with the amphiphilic lactam core frequently results in severe emulsions that require prolonged settling times or centrifugation to break.

Method B: Green Solvent Batch LLE (2-Methyltetrahydrofuran)

2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from renewable resources like furfural . Mechanistically, 2-MeTHF acts as a strong Lewis base and hydrogen-bond acceptor. It solvates the protonated carboxylic acid much more effectively than DCM. Furthermore, its lower density (0.86 g/mL) ensures it forms the top layer, and its specific interfacial tension dynamics actively resist emulsion formation with piperidine derivatives .

Method C: Continuous Flow Membrane-Assisted LLE

To completely eliminate the human error and emulsion risks of batch extractions, continuous flow LLE utilizes hydrophobic membrane separators. Instead of relying on gravity to separate a turbulent dispersion, the two phases flow together in a micro-channel, allowing mass transfer via diffusion. A polytetrafluoroethylene (PTFE) membrane then selectively permeates the organic phase via capillary forces while repelling the aqueous phase, achieving instantaneous, emulsion-free separation .

Representative Experimental Data

The following tables summarize the quantitative performance of the evaluated methods based on standardized 10g-scale recovery trials.

Table 1: Solvent Performance Metrics (pH 2.0 Aqueous Feed)

Solvent SystemClassificationEstimated LogP Phase Separation TimeEmulsion Risk
Dichloromethane (DCM) Halogenated1.2> 30 minsHigh
Ethyl Acetate (EtOAc) Traditional Ester1.515 minsModerate
2-MeTHF Bio-based Ether1.8< 5 minsLow

Table 2: Reproducibility and Yield (Batch vs. Continuous Flow using 2-MeTHF)

Extraction MethodAverage Yield (%)Relative Std. Dev. (RSD)Processing Time
Batch (Separatory Funnel) 84.2%8.7%120 mins
Continuous Flow (Membrane) 96.1%1.2%45 mins

Data Interpretation: Continuous flow LLE using 2-MeTHF not only increases the absolute yield by preventing product loss in emulsion rag layers but also reduces the RSD to 1.2%, ensuring regulatory-friendly reproducibility.

Self-Validating Experimental Protocols

Protocol 1: Optimized Batch Extraction using 2-MeTHF

This protocol utilizes a pH-swing mechanism with built-in validation steps to ensure target isolation.

  • Aqueous Quench & Basification: Dilute the crude reaction mixture with DI water. Adjust the pH to 8.5 using 1M NaOH.

    • Validation: Spot the aqueous phase on TLC; the target compound should remain at the baseline (highly polar salt).

  • Organic Wash (Impurity Removal): Add 1 volume of 2-MeTHF. Shake gently and allow phases to separate. Discard the upper organic layer (contains neutral lipophilic impurities).

  • Acidification (Product Activation): Carefully adjust the aqueous phase to pH 2.0 using 2M HCl.

    • Causality: This fully protonates the carboxylic acid, drastically shifting its solubility preference to the organic phase.

  • Target Extraction: Add 1 volume of fresh 2-MeTHF. Invert the funnel gently 20 times (avoid vigorous shaking to prevent micro-dispersion). Allow 5 minutes for phase disengagement.

  • Recovery: Collect the upper 2-MeTHF layer. Repeat Step 4 twice more. Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Continuous Flow Membrane-Assisted LLE

This protocol utilizes a commercial membrane separator (e.g., Zaiput Flow Technologies) for scalable, automated recovery .

  • Stream Preparation: Prepare the aqueous feed containing the crude mixture pre-adjusted to pH 2.0. Prepare a secondary feed of pure 2-MeTHF.

  • Flow Mixing: Pump both streams at a 1:1 volumetric ratio (e.g., 5 mL/min each) through a PEEK T-mixer.

  • Mass Transfer: Route the biphasic mixture through a 5-meter perfluoroalkoxy (PFA) residence time coil.

    • Causality: The segmented "slug flow" within the narrow tubing provides a massive surface-area-to-volume ratio, ensuring complete steady-state mass transfer without turbulent emulsification.

  • Membrane Separation: Direct the effluent into a continuous liquid-liquid separator equipped with a hydrophobic PTFE membrane (0.5 µm pore size).

  • Validation & Collection: The membrane selectively wets and permeates the 2-MeTHF (Product Stream) while retaining the aqueous phase (Waste Stream). Monitor the organic stream via in-line UV-Vis or collect and evaporate to yield the pure 5-Ethyl-2-oxopiperidine-3-carboxylic acid.

Process Visualization

The following diagram illustrates the continuous flow LLE architecture, highlighting the transition from biphasic mass transfer to membrane-driven separation.

Continuous_LLE AqFeed Aqueous Feed (pH 2.0) Mixer T-Mixer (Biphasic Flow) AqFeed->Mixer OrgFeed Organic Feed (2-MeTHF) OrgFeed->Mixer Coil Residence Coil (Mass Transfer) Mixer->Coil Mixed Stream Separator PTFE Membrane Separator Coil->Separator Equilibrium AqWaste Aqueous Raffinate (Waste) Separator->AqWaste Retentate OrgProd Organic Extract (Target API) Separator->OrgProd Permeate

Caption: Continuous flow membrane-assisted liquid-liquid extraction workflow for carboxylic acid recovery.

Conclusion

For the reproducible extraction of 5-Ethyl-2-oxopiperidine-3-carboxylic acid, legacy methods utilizing halogenated solvents and batch separatory funnels are fundamentally mismatched with the molecule's amphiphilic, emulsion-prone nature.

By upgrading the solvent system to 2-MeTHF , chemists can leverage superior hydrogen-bonding thermodynamics to pull the target molecule into the organic phase faster. Furthermore, transitioning from batch processing to Continuous Flow Membrane-Assisted LLE entirely circumvents the physical mechanics of emulsion formation, driving relative standard deviations down to near 1% and ensuring robust, scalable downstream purification.

References

  • Pace, V., Hoyos, P., Castoldi, L., Dominguez de Maria, P., & Alcántara, A. R. (2012). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Sherwood, J., De bruyn, M., Constantinou, A., Moity, L., McElroy, C. R., Farmer, T. J., Duncan, T., Raverty, W., Hunt, A. J., & Clark, J. H. (2022). "A case study in the emerging bioeconomy: biobased solvents dihydrolevoglucosenone and 2-methyltetrahydrofuran." Green Chemistry, RSC Publishing. URL:[Link]

  • Sahoo, H. R., Kralj, J. G., & Jensen, K. F. (2023). "Advanced In-Line Purification Technologies in Multistep Continuous Flow Pharmaceutical Synthesis." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Zaiput Flow Technologies. "Optimization of Liquid-Liquid Extraction." Zaiput. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Ethyl-2-oxopiperidine-3-carboxylic acid

Comprehensive Safety and Handling Guide: 5-Ethyl-2-oxopiperidine-3-carboxylic acid As a researcher or drug development professional, handling novel aliphatic heterocyclic building blocks requires more than just a cursory...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5-Ethyl-2-oxopiperidine-3-carboxylic acid

As a researcher or drug development professional, handling novel aliphatic heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Ethyl-2-oxopiperidine-3-carboxylic acid (CAS: 2059935-46-3) is a highly versatile piperidine derivative featuring both a lactam (cyclic amide) and a carboxylic acid moiety[1]. While it is a critical scaffold in medicinal chemistry, its physical properties as a solid organic acid necessitate rigorous, mechanistically sound handling procedures.

This guide provides field-proven, step-by-step operational and disposal protocols designed to protect personnel, maintain chemical integrity, and ensure a self-validating safety culture in your laboratory.

Hazard Assessment & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the chemical hazards:

  • Dermal/Ocular Irritation (Carboxylic Acid Moiety): The acidic functional group can protonate biological nucleophiles upon contact, leading to mild to moderate localized tissue irritation. Direct contact with mucous membranes must be strictly avoided.

  • Inhalation Risk (Physical State): As a solid powder, the primary exposure route during routine handling (weighing, transfer) is the generation of airborne particulates. Inhalation of lactam dust can cause respiratory tract irritation (STOT SE 3)[2].

  • Static Accumulation: Fine organic powders often accumulate electrostatic charges, causing particles to repel each other and spontaneously aerosolize when manipulated with standard metal spatulas.

Personal Protective Equipment (PPE) Matrix

The following PPE specifications are engineered to mitigate the specific hazards of solid organic acids.

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Provides a robust chemical barrier against mild organic acids. Prevents dermal irritation and sensitization[2].
Eye Protection ANSI Z87.1 Non-vented or Indirectly Vented GogglesProtects against fine solid particulates and accidental solvent splashes during the dissolution phase[2].
Body Protection Flame-retardant Lab Coat (100% Cotton or Nomex)Prevents particulate accumulation on personal clothing and minimizes skin exposure.
Engineering Control Chemical Fume Hood (Face velocity 80–120 fpm)The primary defense against inhalation. Captures aerosolized lactam/acid dust before it reaches the operator's breathing zone[2].

Operational Workflows

Protocol 1: Safe Weighing and Transfer

This protocol is designed to eliminate dust generation and ensure a quantitative, contamination-free transfer.

  • Preparation: Verify the chemical fume hood is operational (face velocity 80–120 fpm). Don all required PPE.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance.

    • Causality: Anti-static materials dissipate accumulated charges, preventing the organic powder from repelling and aerosolizing into the breathing zone.

  • Dispensing: Use a grounded, stainless-steel micro-spatula. Keep the source bottle as close to the weighing boat as possible to minimize the vertical drop distance.

  • Transport: Place the weighing boat inside a secondary closed container (e.g., a larger beaker sealed with Parafilm or a watch glass) before moving it across the lab.

  • Dissolution: Slowly add the target solvent (e.g., DMSO, DMF, or methanol) to the solid.

    • Causality: Adding solvent slowly prevents the rapid displacement of air from the vessel, which can violently eject dry powder into the environment.

  • System Validation: Before proceeding to the reaction phase, inspect the secondary transport container and the balance area under a bright, focused light. The absence of visible stray powder validates a clean, successful transfer.

OperationalWorkflow N1 1. Pre-Operation Verify Hood & PPE N2 2. Weighing Anti-static boat, minimize dust N1->N2 N3 3. Transfer Closed vessel transport N2->N3 N4 4. Dissolution Add solvent slowly N3->N4 N5 5. System Validation Visual inspection under bright light N4->N5

Standard operational workflow for safely handling solid organic acids.

Protocol 2: Solid Spill Response and Disposal Plan

Chemical spills involving solid powders require specific suppression tactics to prevent the exacerbation of inhalation hazards.

  • Assessment: Identify the extent of the spill. For benchtop spills (<50g), proceed with local cleanup. Ensure your respirator or fume hood sash is properly positioned.

  • Dust Suppression: Do NOT dry sweep the powder. Lightly mist the spilled material with water or cover it with damp paper towels.

    • Causality: Dry sweeping generates airborne dust, bypassing primary dermal controls and creating an immediate inhalation hazard[2]. Moistening the powder binds the particulates.

  • Collection: Use a disposable plastic scoop or a piece of stiff cardboard to collect the moistened material. Transfer it directly into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wipe the affected area with a damp cloth, followed by a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid. Perform a final wipe with DI water.

  • Waste Segregation: Label the container as "Non-Halogenated Organic Solid Waste."

    • Causality: Organic acids must be strictly segregated from strong oxidizing agents (e.g., nitric acid, perchloric acid) to prevent exothermic redox reactions and potential fires[3].

  • System Validation: Swipe the decontaminated surface with a pH indicator strip moistened with DI water. A neutral pH (approx. 7.0) validates the complete removal of the acidic residue.

SpillResponse S1 Spill Detected (Solid Powder) S2 Evacuate & Assess Ensure PPE is intact S1->S2 S3 Dust Suppression Moisten with water/absorbent S2->S3 S4 Collection Scoop into compatible waste bin S3->S4 S5 Surface Decon Neutralize with mild base S4->S5 S6 System Validation pH strip confirms neutrality S5->S6

Step-by-step emergency response pathway for solid chemical spills.

Sources

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